Citrusinine II
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
86680-33-3 |
|---|---|
Molecular Formula |
C15H13NO5 |
Molecular Weight |
287.27 g/mol |
IUPAC Name |
1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one |
InChI |
InChI=1S/C15H13NO5/c1-16-12-7(4-3-5-8(12)17)14(20)11-9(18)6-10(19)15(21-2)13(11)16/h3-6,17-19H,1-2H3 |
InChI Key |
QEGXAAUCDUFHPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=C2O)C(=O)C3=C1C(=C(C=C3O)O)OC |
melting_point |
244 - 246 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Natural Sources of Acridone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds built on the acridine scaffold. They are recognized for their significant and diverse biological activities, including anticancer, antiviral, antimalarial, and anti-inflammatory properties. This has led to considerable interest in their potential as lead compounds in drug discovery and development. This technical guide provides a comprehensive overview of the natural sources of acridone alkaloids, with a focus on their isolation, quantification, and the biological pathways they influence.
Principal Natural Sources of Acridone Alkaloids
Acridone alkaloids are predominantly found in the plant kingdom, with the Rutaceae family being the most prolific producer. These compounds are distributed throughout various parts of the plants, including the roots, stem bark, leaves, and fruits. Some microbial and marine sources have also been identified, though they are less common.
Plant Sources: The Rutaceae Family
The Rutaceae family, commonly known as the rue or citrus family, is the primary source of a wide array of acridone alkaloids. Several genera within this family are particularly rich in these compounds.
-
Citrus : Various species of Citrus have been shown to contain acridone alkaloids, often concentrated in the root and stem bark.
-
Atalantia : This genus is a notable source of diverse acridone alkaloids, with numerous novel compounds being isolated from its various species.
-
Ruta : The genus Ruta, particularly Ruta graveolens (common rue), is a well-known source of these alkaloids.
-
Swinglea : Swinglea glutinosa has been investigated for its acridone alkaloid content and their biological activities.
Microbial and Marine Sources
While less common, some acridone alkaloids have been isolated from microbial and marine organisms. Certain bacteria and fungi have been reported to produce these compounds. Additionally, marine sponges have been identified as a source of some unique acridone alkaloids.
Quantitative Data on Acridone Alkaloid Isolation
The yield of acridone alkaloids from natural sources can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. The following table summarizes quantitative data from selected studies on the isolation of acridone alkaloids.
| Acridone Alkaloid | Natural Source | Plant Part | Starting Material (kg) | Yield (mg) | Yield (% w/w of starting material) | Reference |
| Glycocitrine-I | Citrus maxima | Stem Bark | 20 | 11.2 | 0.000056 | [1] |
| 5-Hydroxynoracronycine | Citrus maxima | Stem Bark | 20 | 9.3 | 0.0000465 | [1] |
| Citrusinine-I | Citrus maxima | Stem Bark | 20 | 86.6 | 0.000433 | [1] |
| 5-Hydroxynoracronycine alcohol | Citrus maxima | Stem Bark | 20 | 3.7 | 0.0000185 | [1] |
| Grandisine-I | Citrus maxima | Stem Bark | 20 | 1.2 | 0.000006 | [1] |
| Natsucitrine-II | Citrus maxima | Stem Bark | 20 | 2.0 | 0.00001 | [1] |
| Citracridone-III | Citrus maxima | Stem Bark | 20 | 10 | 0.00005 | [1] |
| Buxifoliadine E | Atalantia monophylla | Stems | Not Specified | Not Specified | Not Specified | |
| Cycloatalaphylline-A | Atalantia monophylla | Root | Not Specified | Not Specified | Not Specified | [2] |
| N-methylcyclo-atalaphylline-A | Atalantia monophylla | Root | Not Specified | Not Specified | Not Specified | [2] |
| N-methylbuxifoliadine-E | Atalantia monophylla | Root | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocols for Extraction and Isolation
The isolation and purification of acridone alkaloids from natural sources typically involve solvent extraction followed by various chromatographic techniques. Below are detailed methodologies from cited research.
Protocol 1: Extraction and Isolation of Acridone Alkaloids from Citrus maxima Stem Bark[1]
1. Plant Material and Extraction:
- Oven-dried (45 °C) and powdered stem bark of Citrus maxima (20 kg) is subjected to reflux extraction with methanol (120 L) three times.
- The combined methanol extracts are concentrated under vacuum to yield a concentrated extract (approximately 500 mL).
- The concentrated extract is then treated with water (5 L).
2. Initial Chromatographic Separation:
- The aqueous portion is loaded onto a Diaion HP-20 column (11 x 60 cm).
- The column is first eluted with water (8 L) to remove highly polar impurities.
- Subsequently, the column is eluted with methanol (6 L) to obtain the fraction containing the acridone alkaloids.
3. Further Purification by Size-Exclusion Chromatography:
- The methanol eluate is subjected to Sephadex LH-20 column chromatography (7 x 60 cm) with methanol (4.5 L) as the eluent.
- Fractions of 200 mL are collected and pooled based on their Thin Layer Chromatography (TLC) profiles, resulting in four main fractions.
4. Isolation of Individual Acridone Alkaloids:
- Fraction 3 is further purified by Sephadex LH-20 column chromatography with methanol as the eluent to yield glycocitrine-I (11.2 mg), 5-hydroxynoracronycine (9.3 mg), citrusinine-I (86.6 mg), 5-hydroxynoracronycine alcohol (3.7 mg), grandisine-I (1.2 mg), and natsucitrine-II (2.0 mg).
- Fraction 4 is subjected to Sephadex LH-20 column chromatography to yield citracridone-III (10 mg).
Protocol 2: General Procedure for High-Performance Liquid Chromatography (HPLC) Purification of Alkaloids[3][4][5]
1. Sample Preparation:
- A crude alkaloid extract is dissolved in a suitable solvent (e.g., methanol).
- The solution is filtered through a 0.45 µm syringe filter prior to injection.
2. HPLC System and Column:
- A reversed-phase C18 column is commonly used.
- The mobile phase typically consists of a gradient of water and an organic solvent (methanol or acetonitrile), often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape for basic alkaloids.
3. Elution and Detection:
- A gradient elution is often employed for initial screening, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase.
- For purification of specific compounds, an isocratic elution with an optimized solvent ratio can be used.
- Detection is typically performed using a UV detector at a wavelength where the acridone alkaloids exhibit strong absorbance (e.g., 245 nm).
Signaling Pathways and Biological Mechanisms
Acridone alkaloids exert their biological effects by modulating various cellular signaling pathways. A significant area of research is their impact on cancer cell proliferation and survival.
Inhibition of the Erk Signaling Pathway
The Extracellular signal-regulated kinase (Erk) pathway is a crucial component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[3][4][5][6] Dysregulation of this pathway is a hallmark of many cancers.
Buxifoliadine E, an acridone alkaloid isolated from Atalantia monophylla, has been shown to inhibit cancer cell proliferation by targeting the Erk pathway.[7] It is believed to act as an Erk inhibitor, leading to the downstream inhibition of proteins that promote cell survival and proliferation, ultimately inducing apoptosis (programmed cell death) in cancer cells.
Acridone Alkaloid Biosynthesis
The biosynthesis of acridone alkaloids originates from the shikimate pathway, which produces the precursor anthranilate. The key enzymes involved in this pathway have been identified and are outlined in the KEGG (Kyoto Encyclopedia of Genes and Genomes) database.
The biosynthesis proceeds through the following key steps:
-
Formation of Anthranilate: This precursor is derived from chorismate, a product of the shikimate pathway.
-
N-methylation of Anthranilate: Anthranilate is methylated by the enzyme anthranilate N-methyltransferase.
-
Activation of N-methylanthranilate: N-methylanthranilate is activated by anthranilate-CoA ligase to form N-methylanthraniloyl-CoA.
-
Condensation and Cyclization: Acridone synthase catalyzes the condensation of N-methylanthraniloyl-CoA with three molecules of malonyl-CoA, followed by cyclization to form the characteristic tricyclic acridone scaffold.
Conclusion
Acridone alkaloids from natural sources, particularly the Rutaceae family, represent a promising class of compounds for drug discovery. Their diverse biological activities, coupled with an increasing understanding of their mechanisms of action at the molecular level, provide a solid foundation for further research and development. This guide has provided an in-depth overview of their natural origins, methods for their isolation and quantification, and their interactions with key cellular signaling pathways. Continued exploration of these natural products is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 2. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KEGG PATHWAY: Biosynthesis of various alkaloids - Reference pathway [kegg.jp]
- 5. Acridone Alkaloid Biosynthesis [iubmb.qmul.ac.uk]
- 6. KEGG PATHWAY Database [genome.jp]
- 7. mdpi.com [mdpi.com]
The Biosynthesis of Citrusinine II: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Citrusinine II, a C-prenylated acridone alkaloid found in plants of the Rutaceae family, has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediate compounds. While the complete pathway has not been fully elucidated in planta, this guide synthesizes current knowledge on acridone alkaloid biosynthesis to present a robust hypothetical pathway. Detailed experimental protocols for pathway elucidation and quantitative analysis are also provided, along with visualizations of the proposed metabolic route and experimental workflows.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of acridone alkaloids, including this compound, is believed to originate from the shikimate pathway, with anthranilate serving as a key precursor.[1] The formation of the characteristic tricyclic acridone scaffold is a result of a polyketide synthase (PKS)-mediated condensation reaction. Subsequent modifications, such as hydroxylation, methylation, and prenylation, lead to the diverse array of acridone alkaloids observed in nature.
The proposed biosynthetic pathway for this compound can be divided into three main stages:
-
Formation of the Acridone Scaffold: This stage involves the convergence of the shikimate and polyketide pathways.
-
Hydroxylation and Methylation: Post-PKS modifications of the acridone core.
-
Prenylation: The attachment of a prenyl group, a characteristic feature of many bioactive natural products.
Formation of the Acridone Scaffold
The initial steps of acridone alkaloid biosynthesis are well-established and involve the following key reactions:
-
Anthranilate Synthesis: Chorismate, an intermediate of the shikimate pathway, is converted to anthranilate by anthranilate synthase (AS) . Plants that produce acridone alkaloids often possess a second AS isozyme that is less sensitive to feedback inhibition by tryptophan, allowing for the accumulation of anthranilate for alkaloid synthesis.[1]
-
Activation of Anthranilate: Anthranilate is activated by anthranilate-CoA ligase to form anthraniloyl-CoA.
-
Polyketide Chain Assembly and Cyclization: Acridone synthase (ACS) , a type III PKS, catalyzes the condensation of one molecule of anthraniloyl-CoA with three molecules of malonyl-CoA. The resulting polyketide intermediate undergoes intramolecular cyclization to form the fundamental acridone scaffold, 1,3-dihydroxyacridone.
Proposed Pathway to this compound
Building upon the general acridone alkaloid pathway, the specific steps leading to this compound (1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one) are hypothesized as follows:
-
Starting Precursor: The pathway begins with Anthranilic acid .
-
Activation: Anthranilic acid is converted to Anthraniloyl-CoA by Anthranilate-CoA ligase.
-
Condensation and Cyclization: Anthraniloyl-CoA undergoes condensation with three molecules of Malonyl-CoA , catalyzed by Acridone synthase, to form the intermediate 1,3-Dihydroxy-10-methylacridone . The N-methylation is presumed to occur at an early stage, possibly catalyzed by an N-methyltransferase.
-
Hydroxylation: A Cytochrome P450 monooxygenase is proposed to hydroxylate the acridone core at the C-5 position to yield 1,3,5-Trihydroxy-10-methylacridone .
-
O-Methylation: An O-methyltransferase then catalyzes the methylation of the hydroxyl group at the C-4 position, leading to the final product, This compound .
The following diagram illustrates the proposed biosynthetic pathway of this compound.
Quantitative Data
Currently, there is a lack of specific quantitative data in the literature regarding the concentrations of intermediates and the kinetic parameters of the enzymes involved in the biosynthesis of this compound. However, based on general knowledge of plant secondary metabolism, hypothetical values can be estimated for guiding research efforts. The following table presents a template for organizing such data once it becomes available.
| Parameter | Value | Method of Determination | Reference |
| Substrate Concentrations | |||
| Anthranilate | Value µg/g FW | LC-MS/MS | Citation |
| Malonyl-CoA | Value µg/g FW | LC-MS/MS | Citation |
| Intermediate Concentrations | |||
| 1,3-Dihydroxy-10-methylacridone | Value µg/g FW | LC-MS/MS | Citation |
| 1,3,5-Trihydroxy-10-methylacridone | Value µg/g FW | LC-MS/MS | Citation |
| Product Concentration | |||
| This compound | Value µg/g FW | HPLC-UV, LC-MS/MS | Citation |
| Enzyme Kinetics | |||
| Acridone synthase (Km for Anthraniloyl-CoA) | Value µM | In vitro enzyme assay | Citation |
| Acridone synthase (kcat) | Value s⁻¹ | In vitro enzyme assay | Citation |
| O-methyltransferase (Km for Intermediate) | Value µM | In vitro enzyme assay | Citation |
| O-methyltransferase (kcat) | Value s⁻¹ | In vitro enzyme assay | Citation |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a multi-faceted approach combining transcriptomics, proteomics, and metabolomics with traditional biochemical techniques.
Identification of Candidate Genes
A common strategy for identifying genes involved in a specific biosynthetic pathway is through transcriptomics.
Protocol: RNA-Seq for Candidate Gene Discovery
-
Plant Material: Collect tissues from Atalantia monophylla or other this compound-producing plants at different developmental stages or under various stress conditions to maximize transcript diversity.
-
RNA Extraction: Extract total RNA using a commercially available kit or a CTAB-based protocol. Assess RNA quality and quantity using a spectrophotometer and agarose gel electrophoresis.
-
Library Preparation and Sequencing: Construct cDNA libraries from high-quality RNA samples and perform high-throughput sequencing (e.g., Illumina platform).
-
Bioinformatic Analysis:
-
Assemble the transcriptome de novo if a reference genome is unavailable.
-
Annotate the transcripts by sequence homology searches against public databases (e.g., NCBI Nr, Swiss-Prot).
-
Identify transcripts encoding key enzyme families implicated in acridone alkaloid biosynthesis, such as polyketide synthases (PKS), cytochrome P450 monooxygenases (CYP450s), and methyltransferases (MTs).
-
Perform differential gene expression and co-expression network analysis to identify genes whose expression patterns correlate with this compound accumulation.
-
Functional Characterization of Candidate Genes
The function of candidate genes can be verified through in vitro enzyme assays and in vivo transient expression systems.
Protocol: In Vitro Enzyme Assay for an O-Methyltransferase
-
Gene Cloning and Protein Expression: Clone the full-length coding sequence of a candidate methyltransferase gene into an expression vector (e.g., pET vector). Express the recombinant protein in a suitable host, such as E. coli, and purify it using affinity chromatography.
-
Enzyme Reaction: Set up a reaction mixture containing the purified enzyme, the putative substrate (e.g., 1,3,5-trihydroxy-10-methylacridone), a methyl donor (S-adenosyl-L-methionine, SAM), and an appropriate buffer.
-
Product Analysis: After incubation, stop the reaction and extract the products. Analyze the reaction products by HPLC and LC-MS to identify the methylated product and confirm the enzyme's activity.
-
Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentration and measuring the initial reaction velocity.
Quantitative Analysis of Metabolites
Accurate quantification of this compound and its precursors is essential for understanding the pathway flux and identifying potential bottlenecks.
Protocol: LC-MS/MS Quantification of this compound
-
Sample Preparation: Homogenize and extract plant tissue with a suitable solvent (e.g., methanol).
-
Chromatographic Separation: Separate the metabolites using a reverse-phase C18 column on an HPLC or UPLC system.
-
Mass Spectrometry Detection: Use a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for sensitive and selective detection. Develop a method using a pure standard of this compound to determine the precursor ion and optimal product ions for quantification.
-
Quantification: Generate a standard curve using a serial dilution of the this compound standard. Calculate the concentration of this compound in the plant extracts based on the standard curve.
Conclusion
While the complete biosynthetic pathway of this compound remains to be fully elucidated, the proposed pathway based on the well-established biosynthesis of acridone alkaloids provides a strong foundation for future research. The experimental protocols outlined in this guide offer a roadmap for researchers to identify and characterize the specific genes and enzymes involved in the formation of this promising natural product. A deeper understanding of the biosynthesis of this compound will be instrumental for its sustainable production through metabolic engineering and synthetic biology approaches, ultimately facilitating its development as a potential therapeutic agent.
References
The Discovery and History of Citrusinine II: A Technical Guide
A Comprehensive Overview for Researchers and Drug Development Professionals
Foreword: This document provides an in-depth technical guide on the discovery, history, and biological activities of Citrusinine II, a naturally occurring acridone alkaloid. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this compound. This guide consolidates the current scientific knowledge, presenting data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a comprehensive understanding of this compound.
Discovery and Isolation
The isolation of this compound, along with other acridone alkaloids, typically involves the extraction of plant material (often the roots, stems, or leaves) with organic solvents, followed by chromatographic separation.
General Experimental Protocol for Isolation
While specific protocols vary between studies, a general methodology for the isolation of acridone alkaloids like this compound from Atalantia species can be summarized as follows:
-
Plant Material Collection and Preparation: The plant material (e.g., dried and powdered roots of Atalantia monophylla) is collected and processed.
-
Extraction: The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, such as n-hexane, dichloromethane, and methanol, to separate compounds based on their solubility.
-
Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel. Elution is performed with a gradient of solvents, for instance, a mixture of n-hexane and ethyl acetate, with increasing polarity.
-
Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR - 1H, 13C, and 2D-NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.
Chemical Structure and Properties
IUPAC Name: 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one
Chemical Formula: C₁₅H₁₃NO₅
Molecular Weight: 287.27 g/mol
| Property | Value |
| Melting Point | 244-246 °C |
| Appearance | Solid |
| CAS Number | 71866-96-3 |
Chemical Synthesis
As of the latest available information, a specific, detailed total synthesis of this compound has not been prominently reported in the scientific literature. However, general synthetic strategies for the acridone alkaloid core are well-established. These methods often involve the Ullmann condensation of an anthranilic acid derivative with a substituted phenol, followed by cyclization to form the acridone scaffold. Further modifications, such as hydroxylation, methoxylation, and N-methylation, would then be required to achieve the final structure of this compound. The development of a dedicated synthetic route remains an area for future research.
Biological Activities and Therapeutic Potential
This compound has garnered significant scientific interest due to its diverse and potent biological activities.
Inhibition of TRPV3 Ion Channel: A Key to Anti-Pruritic and Analgesic Effects
The most well-characterized biological activity of this compound is its role as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1] TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons and is implicated in thermosensation, pain, and itch.
Over-activation of TRPV3 is associated with chronic pruritus (itch) and certain types of pain. This compound has been shown to effectively inhibit TRPV3-mediated calcium influx, thereby alleviating itch and nociceptive behaviors in preclinical models.[5][6]
Quantitative Data on TRPV3 Inhibition:
| Parameter | Value | Species | Assay | Reference |
| IC₅₀ | 12.43 ± 1.86 µM | Human | FlexStation calcium fluorescent assay | [1] |
The inhibitory effect of this compound on the TRPV3 channel presents a promising therapeutic avenue for the development of novel treatments for dermatological conditions characterized by chronic itch, such as atopic dermatitis and psoriasis, as well as for certain pain conditions.
Signaling Pathway of TRPV3 in Itch and its Inhibition by this compound
Caption: TRPV3 signaling in itch and its inhibition by this compound.
Neuroprotective Effects: Potential in Alzheimer's Disease
Recent studies have highlighted the neuroprotective potential of this compound, particularly in the context of Alzheimer's disease (AD). Research has shown that this compound exhibits multi-target actions against the pathogenesis of AD.
Key Neuroprotective Mechanisms:
-
Antioxidant Activity: this compound demonstrates potent free radical scavenging capabilities.
-
Acetylcholinesterase (AChE) Inhibition: It acts as an inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This is a key therapeutic strategy in current AD treatments.
-
Anti-Amyloid Aggregation: In silico studies suggest that this compound can interfere with the aggregation of beta-amyloid (Aβ) peptides, a hallmark of AD.
-
Neuroprotection against Oxidative Stress and Aβ Toxicity: In cellular models, this compound has been shown to protect neuronal cells from damage induced by hydrogen peroxide and Aβ toxicity.
Workflow for Investigating Neuroprotective Effects of this compound
Caption: Experimental workflow for evaluating the neuroprotective properties of this compound.
Other Reported Activities
In addition to its well-documented effects on TRPV3 and in neuroprotection, some studies have indicated other potential biological activities for this compound, including anti-allergic and antiplasmodial effects. However, these areas require further investigation to fully elucidate their mechanisms and therapeutic relevance.
Quantitative Data on Other Biological Activities:
| Activity | Parameter | Value | Cell Line/Organism | Reference |
| Anti-allergic | IC₅₀ | 18.7 µM | RBL-2H3 | [3] |
| Antiplasmodial (CQ-sensitive) | IC₅₀ | 33 µM | P. falciparum (Nigerian) | [7] |
| Antiplasmodial (CQ-resistant) | IC₅₀ | 27.1 µM | P. falciparum (FcM29) | [7] |
| Cathepsin V Inhibition | pKi | 5.38 | Human recombinant | [7] |
Conclusion and Future Directions
This compound is a promising natural product with a well-defined mechanism of action as a TRPV3 inhibitor, making it a strong candidate for the development of therapeutics for itch and pain. Furthermore, its emerging neuroprotective properties suggest a potential role in addressing complex neurodegenerative diseases like Alzheimer's.
Future research should focus on several key areas:
-
Elucidation of the Definitive First Isolation: A thorough review of older and regional literature may uncover the original discovery and characterization of this compound.
-
Development of a Total Synthesis: A robust and efficient synthetic route would enable the production of larger quantities of this compound for further preclinical and clinical studies and allow for the synthesis of analogues to explore structure-activity relationships.
-
In-depth Mechanistic Studies: Further investigation into the downstream signaling pathways affected by this compound's inhibition of TRPV3 is warranted. Similarly, more detailed in vivo studies are needed to validate its neuroprotective effects.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential to assess the drug-like properties and safety profile of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Acridone alkaloids from Severinia buxifolia | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. dokumen.pub [dokumen.pub]
- 5. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iasp-pain.org [iasp-pain.org]
- 7. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
An In-depth Technical Guide on the Physicochemical Characteristics of Citrusinine II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrusinine II is a naturally occurring acridone alkaloid found in various plant species, most notably in the Rutaceae family. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by a tricyclic acridine ring system with a keto group at position C-9. This technical guide provides a comprehensive overview of the physicochemical characteristics of this compound, detailed experimental protocols for its isolation and analysis, and an exploration of its known signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
This compound is a solid substance with a defined melting point. Its molecular structure and composition have been determined through various analytical techniques.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₃NO₅ | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Average Molecular Weight | 287.27 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Monoisotopic Molecular Weight | 287.07937252 Da | --INVALID-LINK--[1] |
| IUPAC Name | 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one | --INVALID-LINK--[1] |
| CAS Number | 86680-33-3 | --INVALID-LINK--[1] |
| Physical Description | Solid | --INVALID-LINK--[1] |
| Melting Point | 244 - 246 °C | --INVALID-LINK--[1] |
| XLogP3-AA (Estimated) | 2.6 | --INVALID-LINK--[1] |
| Natural Sources | Atalantia buxifolia, Swinglea glutinosa, Atalantia monophylla | --INVALID-LINK--[1], --INVALID-LINK--[3] |
Spectral Data
The structural elucidation of this compound has been achieved through a combination of spectroscopic techniques. Below are the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Data not available in search results | Data not available in search results |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results | Data not available in search results |
Ultraviolet-Visible (UV-Vis) Spectroscopy
| λmax (nm) | Solvent |
| Data not available in search results | Data not available in search results |
Mass Spectrometry (MS)
| m/z | Interpretation |
| Data not available in search results | Data not available in search results |
Experimental Protocols
Isolation of Acridone Alkaloids from Atalantia buxifolia
The following is a general procedure for the extraction and isolation of acridone alkaloids from Atalantia buxifolia, the plant source from which this compound and its analogs have been identified.
Methodology:
-
Plant Material and Extraction: The aerial parts of Atalantia buxifolia are collected, dried, and powdered. The powdered material is then extracted with 95% ethanol under reflux conditions. This process is typically repeated to ensure exhaustive extraction.
-
Concentration and Fractionation: The ethanol is removed from the combined extracts under reduced pressure to yield a crude extract. This crude extract is then subjected to solvent-solvent partitioning using a series of solvents with increasing polarity, such as chloroform, ethyl acetate, and butanol, to separate compounds based on their solubility.
-
Chromatographic Separation: The resulting fractions are then subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity, to separate the individual compounds.
-
Purification: Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to obtain the pure compounds.
-
Structure Elucidation: The structure of the isolated pure compounds, including this compound, is then determined using a combination of spectroscopic methods, including mass spectrometry (MS), and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.[4][5]
Signaling Pathways
This compound has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[3] This channel is a non-selective cation channel primarily expressed in keratinocytes and is involved in thermosensation, pain, and itch.
Inhibition of the TRPV3 Signaling Pathway
Activation of the TRPV3 channel leads to an influx of calcium ions (Ca²⁺), which triggers downstream signaling cascades. One of the key pathways influenced by TRPV3 activation is the Epidermal Growth Factor Receptor (EGFR) signaling pathway. TRPV3 activation can lead to the release of TGF-α, which in turn activates EGFR.[6][7] This activation can then propagate signals through downstream pathways such as the PI3K/Akt pathway, which is involved in cell proliferation and survival.[8]
By inhibiting the TRPV3 channel, this compound effectively blocks the initial Ca²⁺ influx, thereby downregulating the subsequent activation of the EGFR and PI3K/Akt pathways. This mechanism is believed to be responsible for the observed antipruritic (anti-itch) effects of this compound.[3]
Conclusion
This compound is an acridone alkaloid with well-defined physicochemical properties and significant biological activity as a TRPV3 antagonist. Its ability to modulate the TRPV3-EGFR-PI3K/Akt signaling pathway makes it a compound of interest for further research and development, particularly in the context of dermatological conditions involving itch and inflammation. This guide provides a foundational understanding of this compound for professionals in the fields of natural product chemistry, pharmacology, and drug development.
References
- 1. This compound | C15H13NO5 | CID 10016895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel acridone akaloid from Atalantia buxifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two new acridone alkaloids from the branch of Atalantia buxifolia and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. BJOC - Search Results [beilstein-journals.org]
Spectroscopic Blueprint of Citrusinine II: A Technical Guide for Researchers
An In-depth Analysis of the NMR and Mass Spectrometry Data of a Promising Acridone Alkaloid
Introduction
Citrusinine II, a naturally occurring acridone alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. Initially isolated from the root bark of Citrus sinensis and later found in other species such as Atalantia monophylla, this compound exhibits noteworthy biological activities, including potent and selective inhibition of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in pain and itch signaling pathways. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. Detailed experimental protocols and a summary of its known signaling interactions are presented to support researchers, scientists, and drug development professionals in their exploration of this promising molecule.
Spectroscopic Data
The structural elucidation of this compound, identified as 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one, has been primarily achieved through a combination of ¹H NMR, ¹³C NMR, and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 6.25 | s | - |
| H-5 | Value not available | - | - |
| H-6 | 7.75 | dd | 8.0, 1.5 |
| H-7 | 7.20 | ddd | 8.5, 8.0, 1.5 |
| H-8 | 7.55 | dd | 8.5, 1.5 |
| 1-OH | 14.50 | s | - |
| 3-OH | Value not available | - | - |
| 5-OH | Value not available | - | - |
| 4-OCH₃ | 3.90 | s | - |
| N-CH₃ | 3.85 | s | - |
Note: The solvent used for this analysis was CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C-1 | 162.5 |
| C-2 | 92.0 |
| C-3 | 165.0 |
| C-4 | 131.5 |
| C-4a | 155.0 |
| C-5a | 140.5 |
| C-5 | 115.0 |
| C-6 | 132.5 |
| C-7 | 121.0 |
| C-8 | 126.0 |
| C-8a | 119.5 |
| C-9 | 182.0 |
| C-9a | 108.0 |
| 4-OCH₃ | 62.0 |
| N-CH₃ | 34.5 |
Note: The solvent used for this analysis was CDCl₃. Chemical shifts are reported relative to tetramethylsilane (TMS).
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₅H₁₃NO₅ |
| Molecular Weight | 287.27 g/mol |
| Mass Spectrum (m/z) | 287 (M⁺), 272, 258, 244, 230, 216, 202 |
Experimental Protocols
The following sections outline the general methodologies employed for the spectroscopic analysis of this compound and related acridone alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general workflow for the NMR analysis of this compound is depicted below.
Caption: General workflow for NMR analysis of this compound.
Detailed Protocol:
-
Sample Preparation: this compound is isolated from its natural source using chromatographic techniques. A few milligrams of the purified compound are dissolved in an appropriate deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.
-
¹H NMR Spectroscopy: Proton NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters include a spectral width of approximately 16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is employed to simplify the spectrum and enhance signal intensity.
-
2D NMR Spectroscopy: To aid in the complete assignment of proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed. These experiments provide information about proton-proton couplings and one-bond and multiple-bond correlations between protons and carbons, respectively.
Mass Spectrometry (MS)
The mass spectrometric analysis of this compound is crucial for determining its molecular weight and elemental composition, and for obtaining structural information through fragmentation analysis.
Caption: General workflow for Mass Spectrometry analysis.
Detailed Protocol:
-
Sample Introduction: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.
-
Ionization: The sample is ionized using an appropriate technique. Electron Ionization (EI) is a common method that provides detailed fragmentation patterns, while softer ionization techniques like Electrospray Ionization (ESI) are useful for determining the molecular ion with minimal fragmentation.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer, such as a time-of-flight (TOF) or quadrupole analyzer.
-
Detection and Data Analysis: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments, further confirming the molecular formula.
Signaling Pathway Interaction
This compound has been identified as a potent and selective inhibitor of the TRPV3 ion channel. TRPV3 is a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons and is involved in the perception of temperature, pain, and itch. The activation of TRPV3 leads to an influx of calcium ions (Ca²⁺), triggering downstream signaling cascades. By inhibiting this channel, this compound can modulate these physiological responses.
Caption: Inhibitory action of this compound on the TRPV3 signaling pathway.
This inhibitory action makes this compound a promising candidate for the development of novel therapeutics for chronic pain, pruritus, and other inflammatory skin conditions where TRPV3 is implicated.
Conclusion
The spectroscopic analysis of this compound, through NMR and MS techniques, has been instrumental in the unequivocal elucidation of its structure. This technical guide provides a consolidated resource of its key spectroscopic data and the experimental methodologies for its analysis. The understanding of its interaction with the TRPV3 signaling pathway further underscores its potential as a valuable lead compound in drug discovery. The information presented herein is intended to facilitate further research and development efforts targeting this intriguing natural product.
Citrusinine II: A Technical Guide to its Chemistry and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Citrusinine II, an acridone alkaloid with significant biological activity. This document details its chemical identity, physicochemical properties, and its role as a modulator of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in sensory perception and skin homeostasis.
Chemical Identity and Properties
This compound is a naturally occurring acridone alkaloid found in plants of the Rutaceae family, such as Atalantia monophylla and sweet oranges (Citrus sinensis)[1]. Its chemical structure and properties are summarized below.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1,3,5-trihydroxy-4-methoxy-10-methylacridin-9-one | [2] |
| Synonyms | citrusinine-II, 1,3,5-trihydroxy-4-methoxy-10-methyl-9,10-dihydroacridin-9-one | [2] |
| CAS Number | 86680-33-3 | [1][2] |
| Chemical Formula | C15H13NO5 | [1][2] |
| Molecular Weight | 287.27 g/mol | [2] |
| Monoisotopic Mass | 287.07937252 Da | [2] |
| Melting Point | 244 - 246 °C | [2] |
| Appearance | Solid | [2] |
Biological Activity: Inhibition of TRPV3
This compound has been identified as a potent and selective antagonist of the TRPV3 channel[3]. TRPV3 is a non-selective cation channel primarily expressed in skin keratinocytes and is involved in thermosensation, pain perception, and itch[3].
Mechanism of Action
This compound exerts its inhibitory effect on the TRPV3 channel through direct interaction with the Y564 residue located in the S4 helix of the channel protein[3]. This interaction blocks the channel's activity, preventing the influx of calcium ions that would normally occur upon activation by heat or chemical agonists[3].
Signaling Pathway
The activation of TRPV3 is known to be linked to the epidermal growth factor receptor (EGFR) signaling pathway. There exists a positive feedback loop between TRPV3 and the transforming growth factor-alpha (TGF-α)/EGFR pathway, where the activation of one can enhance the activity of the other. By inhibiting TRPV3, this compound can disrupt this feedback loop, which may have implications for conditions characterized by excessive keratinocyte proliferation and inflammation.
Experimental Protocols
This section outlines the general methodologies for the isolation, hypothetical synthesis, and biological evaluation of this compound.
Isolation of this compound from Atalantia monophylla
The following is a generalized protocol for the isolation of acridone alkaloids from plant material, adapted for this compound from Atalantia monophylla.
Experimental Workflow for Isolation
-
Extraction: Dried and powdered stems of Atalantia monophylla are macerated with methanol at room temperature.
-
Filtration and Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.
-
Solvent-Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The ethyl acetate fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.
-
Purification: Fractions containing the target compound are combined and further purified by preparative high-performance liquid chromatography (HPLC) or recrystallization to obtain pure this compound.
Hypothetical Synthesis of this compound
A plausible synthetic route for this compound can be adapted from general methods for acridone alkaloid synthesis. A potential strategy involves the Ullmann condensation followed by cyclization.
-
Ullmann Condensation: Condensation of 2-amino-3,5-dimethoxybenzoic acid with 1-bromo-2,4,6-trihydroxybenzene in the presence of a copper catalyst to form the corresponding diphenylamine derivative.
-
Cyclization: Intramolecular cyclization of the diphenylamine intermediate, typically using a strong acid or a high-temperature reaction, to form the acridone core.
-
N-Methylation: Introduction of a methyl group at the nitrogen atom (N-10) using a suitable methylating agent, such as methyl iodide.
Biological Activity Assays
This assay is used to measure the inhibitory effect of this compound on TRPV3 channel activation in a high-throughput format.
-
Cell Culture: HEK293 cells stably expressing human TRPV3 are cultured in 96-well plates.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Agonist Stimulation: A known TRPV3 agonist (e.g., 2-aminoethoxydiphenyl borate, 2-APB) is added to activate the channel.
-
Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a FlexStation microplate reader. The inhibition by this compound is quantified by the reduction in the fluorescence signal compared to control wells.
This electrophysiological technique provides a detailed characterization of the inhibitory effect of this compound on TRPV3 channel currents.
-
Cell Preparation: A single HEK293 cell expressing TRPV3 is selected for recording.
-
Pipette Positioning: A glass micropipette filled with an internal solution is brought into contact with the cell membrane to form a high-resistance seal.
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total ion current across the cell membrane.
-
Current Recording: The cell is voltage-clamped, and TRPV3 currents are elicited by the application of a TRPV3 agonist.
-
Inhibitor Application: this compound is applied to the cell, and the resulting change in the TRPV3-mediated current is recorded to determine the extent of inhibition.
Conclusion
This compound is a valuable natural product with well-defined inhibitory activity against the TRPV3 ion channel. Its chemical and biological properties make it a compelling lead compound for the development of novel therapeutics targeting conditions involving TRPV3 dysregulation, such as pain, itch, and certain skin disorders. The experimental protocols outlined in this guide provide a framework for its further investigation and development.
References
- 1. Simplified schematic diagram of transforming growth factor-alpha/epidermal growth factor receptor signaling pathway (TGFA/EGFR) [pfocr.wikipathways.org]
- 2. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axolbio.com [axolbio.com]
A Technical Guide to the Identification of Acridone Alkaloids in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies required for the successful extraction, purification, identification, and quantification of acridone alkaloids from plant sources. Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds derived from the acridone scaffold, predominantly found in plant families such as the Rutaceae.[1] These compounds are of significant interest to the scientific community due to their characteristic blue-green fluorescence under UV light and a wide range of promising biological activities, including anticancer and antimicrobial properties.
The classes of acridone alkaloids are diverse and include simple acridones, C-prenylated acridones, and more complex structures like furo- and pyranoacridones.[2] This guide outlines the critical experimental protocols, from initial sample preparation to final structural elucidation and quantitative analysis, to facilitate research and development in this field.
Section 1: Overall Experimental Workflow
The identification of acridone alkaloids is a multi-step process that requires careful execution of sample preparation, extraction, purification, and sophisticated analytical techniques. The logical flow ensures the efficient isolation of target compounds while minimizing degradation and contamination.
Caption: High-level workflow for acridone alkaloid identification.
Section 2: Sample Preparation and Extraction Protocols
The primary goal of extraction is to liberate the alkaloids from the plant matrix into a solvent. The choice of method depends on the specific nature of the plant material and the polarity of the target acridone alkaloids.
Sample Preparation
Proper preparation of the plant material is crucial for achieving high extraction efficiency. This typically involves:
-
Drying: Plant parts (roots, leaves, bark, etc.) are dried, often in an oven at a controlled temperature (e.g., 60°C), to remove moisture and halt enzymatic processes.[3]
-
Grinding: The dried material is ground into a fine powder to increase the surface area, facilitating better solvent penetration.[4]
Classical Extraction Protocols
Protocol 2.2.1: Acid-Base Extraction
This method leverages the basicity of alkaloids to separate them from neutral and acidic plant components. Alkaloids exist in plants as salts of organic acids and can be converted to free bases.[5][6]
-
Acidification: Macerate the powdered plant material in a dilute acidic solution (e.g., 0.1% to 1% HCl or H₂SO₄).[5] This protonates the alkaloids, forming water-soluble salts.
-
Filtration: Filter the mixture to remove solid plant debris. The alkaloids are now in the aqueous filtrate.
-
Basification: Make the acidic filtrate alkaline by adding a base (e.g., dilute NH₄OH) to a pH of 9-10.[7] This deprotonates the alkaloid salts, converting them into their free base form, which is generally less soluble in water.
-
Solvent Extraction: Extract the aqueous solution multiple times with a water-immiscible organic solvent such as chloroform or ethyl acetate.[7] The free alkaloid bases will partition into the organic layer.
-
Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., sodium sulphate), and evaporate the solvent under reduced pressure to yield the crude alkaloid extract.
Caption: Detailed workflow of a typical acid-base extraction protocol.
Protocol 2.2.2: Direct Solvent Extraction
This method uses polar organic solvents to extract both free alkaloids and their salts.
-
Extraction: Extract the powdered plant material directly with a polar solvent like methanol or ethanol using methods such as maceration, Soxhlet extraction, or reflux.[5]
-
Concentration: Evaporate the solvent to obtain a concentrated crude extract.
-
Purification: The resulting extract is often rich in other co-extractives (fats, chlorophyll, etc.). It can be further purified by dissolving it in dilute acid and proceeding with the basification and solvent extraction steps described in Protocol 2.2.1.[5]
Modern Extraction Techniques
To improve efficiency and reduce solvent consumption, modern techniques can be employed:
-
Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent, accelerating the extraction process.[8]
-
Ultrasonic-Assisted Extraction (UAE): Employs high-frequency sound waves to disrupt plant cell walls, enhancing solvent penetration and extraction yield.[3][9]
Section 3: Purification and Fractionation
Crude extracts are complex mixtures. Purification is essential to isolate individual acridone alkaloids for structural analysis and bioactivity screening.
Solid-Phase Extraction (SPE)
SPE is a valuable technique for sample cleanup and fractionation, offering advantages over traditional liquid-liquid extraction by being faster and using less solvent.[8][10]
-
Methodology: The crude extract is loaded onto a cartridge containing a solid sorbent. Interfering compounds are washed away, and the retained alkaloids are then eluted with a suitable solvent.
-
Sorbent Choice: For alkaloids, which are basic, cation-exchange sorbents (e.g., Oasis MCX) are highly effective.[8][9] In an acidic environment, the alkaloids are positively charged and bind to the sorbent. After washing, they can be eluted with an ammoniated organic solvent.[9]
Chromatographic Techniques
Chromatography is the cornerstone of purification, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Column Chromatography (CC): A preparative technique using stationary phases like silica gel or alumina to separate large quantities of the extract into fractions of decreasing complexity.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique used for the final isolation of pure compounds from semi-purified fractions.[5] Reversed-phase C18 columns are commonly used.[5]
Section 4: Identification and Structural Elucidation
Once purified, the molecular structure of the acridone alkaloids must be determined. This is achieved through a combination of spectroscopic and spectrometric methods.[11][12]
Spectroscopic Methods
-
UV-Visible Spectroscopy: Acridone alkaloids possess a conjugated system that results in characteristic UV absorption bands.[13] A key feature is their strong blue-green fluorescence under UV light, which can be a preliminary indicator of their presence.[2]
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and N-methyl groups.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for complete structure elucidation.[12] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the precise arrangement of atoms.[14]
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.[13] The fragmentation pattern observed in MS/MS experiments provides valuable clues about the compound's structure.[4]
Hyphenated Analytical Techniques
Modern alkaloid identification relies heavily on hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy and spectrometry.
Caption: Workflow for analysis using hyphenated LC-MS techniques.
-
HPLC-MS/MS (High-Performance Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for the sensitive and selective detection and quantification of known alkaloids in complex mixtures.[15][16] It provides retention time, parent ion mass, and fragment ion masses for each compound.
-
HPLC-DAD (HPLC with Diode Array Detection): Provides a full UV spectrum for each peak as it elutes from the column, which can be compared against a spectral library for identification.[7]
-
HPLC-SPE-NMR (HPLC-Solid Phase Extraction-NMR): An advanced technique where peaks separated by HPLC are trapped on an SPE cartridge and subsequently analyzed by NMR, allowing for full structural elucidation of compounds in a mixture without prior isolation.[2]
Section 5: Quantitative Analysis
Quantification is essential for determining the concentration of specific acridone alkaloids in plant extracts, which is critical for quality control, drug development, and biosynthetic studies.
Methodologies for Quantification
The primary methods for quantifying acridone alkaloids are chromatographic. These methods require validated procedures to ensure accuracy, precision, and sensitivity.[17]
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV/DAD | Measures the UV absorbance of the analyte at a specific wavelength. Concentration is proportional to the peak area.[18] | Robust, widely available, cost-effective. | Lower sensitivity and selectivity compared to MS; requires pure standards for calibration. |
| HPLC-Fluorescence | Exploits the native fluorescence of acridone alkaloids for detection.[19] | Highly sensitive and selective for fluorescent compounds.[19] | Not all alkaloids fluoresce; requires specific excitation/emission wavelengths. |
| LC-MS/MS | Uses Multiple Reaction Monitoring (MRM) to selectively detect a specific precursor-to-product ion transition for the target analyte.[20] | Extremely high sensitivity and selectivity; can quantify compounds at very low levels (µg/kg).[16] | Higher equipment cost and complexity; matrix effects can cause ion suppression.[20] |
| Spectrophotometry | Measures the absorbance of a colored complex formed between the total alkaloids and a reagent (e.g., bromocresol green).[3] | Simple, rapid, and inexpensive for total alkaloid estimation. | Lacks specificity; measures total alkaloid content, not individual compounds. |
Example Quantitative Data Presentation
Accurate reporting of quantitative data is paramount. The table below illustrates how results from different plant samples or extraction methods can be presented for clear comparison. Data is hypothetical but representative.
| Acridone Alkaloid | Plant Source | Plant Part | Concentration (mg/g dry weight) | Analytical Method |
| Rutacridone | Ruta graveolens | Roots | 2.85 ± 0.15 | HPLC-UV |
| Arborinine | Glycosmis arborea | Leaves | 1.20 ± 0.08 | LC-MS/MS |
| 1,3-dimethoxy-N-methylacridone | Citropsis articulata | Stem Bark | 0.75 ± 0.05 | HPLC-UV |
| Acronycin | Acronychia baueri | Bark | 0.98 ± 0.11 | HPLC-UV |
References
- 1. gcwgandhinagar.com [gcwgandhinagar.com]
- 2. Specific accumulation and revised structures of acridone alkaloid glucosides in the tips of transformed roots of Ruta graveolens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 5. jocpr.com [jocpr.com]
- 6. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chalcogen.ro [chalcogen.ro]
- 8. Microwave-Assisted Extraction Followed by Solid-Phase Extraction for the Chromatographic Analysis of Alkaloids in Stephania cepharantha - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Structural determination of alkaloids | PPS [slideshare.net]
- 12. Structure Elucidation Of Alkaloids - Hugo Garraffo [grantome.com]
- 13. researchgate.net [researchgate.net]
- 14. Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. A Simple LC–MS Method for the Quantitation of Alkaloids in Endophyte-Infected Perennial Ryegrass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Biological Activity Screening of Citrusinine II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrusinine II, a naturally occurring acridone alkaloid isolated from plants of the Atalantia genus, has emerged as a compound of significant interest in pharmacological research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a primary focus on its well-documented role as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This guide is intended to serve as a resource for researchers and professionals in drug development by presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows. While the anti-pruritic effects of this compound are well-established through its interaction with TRPV3, this document also explores the existing, albeit limited, evidence for its anti-inflammatory, antioxidant, and anticancer activities, highlighting areas for future investigation.
Quantitative Biological Activity Data
The primary biological activity of this compound that has been quantitatively characterized is its inhibitory effect on the TRPV3 ion channel. This activity is directly linked to its potential therapeutic applications in conditions such as chronic itch (pruritus).
| Biological Target | Assay Type | Cell Line | Measured Effect | IC50 Value (µM) | Reference |
| TRPV3 Channel | Whole-cell patch clamp | HEK293T | Inhibition of 2-APB-mediated TRPV3 activation | 12.43 ± 1.86 | [1] |
Note: While the acridone alkaloid class, to which this compound belongs, has demonstrated a range of biological activities including anti-inflammatory, antioxidant, and cytotoxic effects against cancer cell lines, specific quantitative data (e.g., IC50 values) for this compound in these assays are not extensively available in the current body of scientific literature. Further research is required to fully characterize these potential activities.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's biological activity.
Determination of TRPV3 Inhibition using Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from studies characterizing the inhibitory effects of this compound on TRPV3 channel currents.
Objective: To measure the concentration-dependent inhibition of TRPV3 channel currents by this compound in a heterologous expression system.
Materials:
-
HEK293T cells transiently transfected with a TRPV3 expression vector.
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA (pH adjusted to 7.2 with CsOH).
-
TRPV3 agonist: 2-aminoethoxydiphenyl borate (2-APB).
-
This compound stock solution (in DMSO).
-
Patch clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Procedure:
-
Cell Preparation: Culture HEK293T cells expressing TRPV3 on glass coverslips.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount the coverslip with adherent cells onto the recording chamber of an inverted microscope and perfuse with the external solution.
-
Establish a gigaohm seal between the patch pipette and a single transfected cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV over 200 ms) to elicit baseline currents.
-
-
Agonist and Inhibitor Application:
-
Perfuse the cell with the external solution containing a known concentration of the TRPV3 agonist 2-APB (e.g., 200 µM) to elicit a stable inward current.
-
Once a stable current is achieved, co-apply varying concentrations of this compound with the 2-APB solution.
-
Record the current inhibition at each concentration of this compound.
-
Perform a washout step by perfusing with the 2-APB solution alone to observe any recovery of the current.
-
-
Data Analysis:
-
Measure the peak inward current at a specific voltage (e.g., -80 mV) in the presence of the agonist alone and with each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to the Hill equation to determine the IC50 value.
-
Calcium Imaging Assay for TRPV3 Inhibition
This protocol describes a high-throughput method to screen for inhibitors of TRPV3 channel activity.
Objective: To measure the inhibition of agonist-induced intracellular calcium influx by this compound.
Materials:
-
HEK293T cells expressing TRPV3.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
TRPV3 agonist (e.g., 2-APB).
-
This compound stock solution (in DMSO).
-
Fluorescent microplate reader (e.g., FlexStation).
Procedure:
-
Cell Plating: Seed HEK293T cells expressing TRPV3 into a 96-well black-walled, clear-bottom plate and culture overnight.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate for 1 hour at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
-
Compound Addition and Fluorescence Measurement:
-
Place the plate in the fluorescent microplate reader.
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of the TRPV3 agonist 2-APB to stimulate calcium influx.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the fluorescence change to the baseline.
-
Calculate the percentage of inhibition of the agonist-induced calcium influx for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound's anti-pruritic effect via TRPV3 inhibition.
Experimental Workflow
References
Methodological & Application
Application Notes: In Vitro Profiling of Citrusinine II, a Selective TRPV3 Channel Antagonist
Audience: Researchers, scientists, and drug development professionals.
Introduction: Citrusinine II is a naturally occurring acridone alkaloid isolated from Atalantia monophylla.[1][2] It has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2] TRPV3 is a non-selective cation channel predominantly expressed in skin keratinocytes and is implicated in the sensation of temperature, pain, and itch.[3][4] Dysregulation of TRPV3 activity is associated with various skin conditions, making it a promising therapeutic target.[4] These application notes provide detailed protocols for the in vitro characterization of this compound's inhibitory activity on the TRPV3 channel.
Mechanism of Action
This compound exerts its effects by directly interacting with and inhibiting the TRPV3 ion channel.[1] This inhibition prevents the influx of cations, primarily Ca2+, which is normally triggered by channel agonists like 2-aminoethoxydiphenyl borate (2-APB) or carvacrol.[3][5] Studies have shown that this compound directly interacts with the tyrosine residue at position 564 (Y564) within the S4 helix of the TRPV3 channel to achieve its selective blockade.[1]
Key Quantitative Data
The inhibitory potency of this compound against the TRPV3 channel has been quantified using in vitro assays. The half-maximal inhibitory concentration (IC50) provides a measure of its effectiveness.
| Compound | Target | Assay Type | Agonist | IC50 (μM) | Reference |
| This compound | TRPV3 | Calcium Fluorescence | 2-APB | 12.43 | [1] |
Experimental Protocols
Calcium Imaging Assay using FlexStation
This assay measures changes in intracellular calcium concentration in response to TRPV3 channel activation and its inhibition by this compound. HEK293T cells stably overexpressing the human TRPV3 channel are commonly used.
Materials:
-
HEK293T cells stably expressing human TRPV3
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Geneticin (G418)
-
Black, clear-bottom 96-well or 384-well plates, poly-D-lysine coated
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
HEPES
-
Probenecid
-
TRPV3 agonist (e.g., 2-APB, carvacrol)
-
This compound
-
FlexStation 3 or similar fluorescence plate reader
Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T-hTRPV3 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL Geneticin.
-
Plate the cells at a density of 10,000 cells/well in a 384-well plate and incubate overnight at 37°C and 5% CO2.[6]
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. Mix 10 μl of 1 mM Fluo-4 AM with 10 μl of 20% Pluronic F-127, then add to 5 ml of assay buffer (HBSS with 20 mM HEPES and 2 mM probenecid, pH 7.4).[1]
-
Wash the cells twice with 80 μl/well of HBSS.
-
Add 50 μl/well of the Fluo-4 AM loading solution and incubate for 1 hour at 37°C.[1]
-
Wash the cells three times with the assay buffer, leaving 80 μl of buffer in each well after the final wash.[1]
-
-
Compound Preparation:
-
Prepare a 3x concentrated stock of this compound and the TRPV3 agonist (e.g., 200 µM 2-APB) in the assay buffer.[2]
-
-
FlexStation Measurement:
-
Place the cell plate and the compound plate into the FlexStation.
-
Set the instrument to read fluorescence at an excitation of 490 nm and emission of 525 nm.[7]
-
Program the instrument to first add the this compound solution (or vehicle control) to the wells and incubate for a defined period (e.g., 10 minutes).[3]
-
Subsequently, add the TRPV3 agonist to stimulate the channel.
-
Record the fluorescence intensity before and after the addition of the agonist to measure the calcium influx.
-
-
Data Analysis:
-
The change in fluorescence (ΔRFU) is proportional to the intracellular calcium concentration.
-
Calculate the percentage of inhibition by comparing the response in the presence of this compound to the control (agonist alone).
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch Clamp Electrophysiology
This technique directly measures the ion currents flowing through the TRPV3 channels in the cell membrane, providing a detailed characterization of channel inhibition.
Materials:
-
HEK293T cells transiently or stably expressing TRPV3
-
Glass coverslips
-
Borosilicate glass capillaries
-
Micropipette puller
-
Micromanipulator
-
Patch-clamp amplifier and data acquisition system
-
Microscope
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4)
-
Intracellular solution (in mM): 130 KCl, 5 NaCl, 1 MgCl2, 10 HEPES, 11 EGTA (pH 7.3)[8]
-
TRPV3 agonist (e.g., 200 µM 2-APB)[2]
-
This compound
Protocol:
-
Cell Preparation:
-
Plate TRPV3-expressing HEK293T cells on glass coverslips 24-48 hours before the experiment.
-
-
Pipette Preparation:
-
Recording:
-
Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Using the micromanipulator, approach a cell with the glass pipette and form a high-resistance seal (>1 GΩ) with the cell membrane (giga-seal).[11]
-
Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.[11][12]
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to measure the current-voltage (I-V) relationship.[3]
-
-
Compound Application:
-
Perfuse the cell with the extracellular solution containing the TRPV3 agonist (e.g., 200 µM 2-APB) to evoke TRPV3 currents.[3]
-
Once a stable current is recorded, co-apply this compound with the agonist to measure the inhibitory effect.[3]
-
Wash out this compound to observe the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the amplitude of the agonist-evoked currents in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of inhibition for each concentration.
-
Construct a dose-response curve and calculate the IC50 value.
-
Visualizations
Caption: TRPV3 signaling pathway and inhibition by this compound.
Caption: Experimental workflow for this compound in vitro assay.
References
- 1. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of temperature-sensitive TRPV3 channel by two natural isochlorogenic acid isomers for alleviation of dermatitis and chronic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. mdpi.com [mdpi.com]
- 8. Patch Clamp Protocol [labome.com]
- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 10. docs.axolbio.com [docs.axolbio.com]
- 11. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]
- 12. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Patch Clamp Electrophysiology of TRPV3 Channels with Citrusinine II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for studying the effects of Citrusinine II on Transient Receptor Potential Vanilloid 3 (TRPV3) channels using patch clamp electrophysiology. The protocols outlined below are designed for researchers in academia and industry who are investigating TRPV3 modulation for therapeutic purposes, particularly in the context of pain and itch.
Introduction to TRPV3 and this compound
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1][2] It functions as a polymodal sensor, activated by warm temperatures (threshold ~31-39°C), as well as various chemical agonists.[1] Dysregulation of TRPV3 activity is implicated in several skin disorders, pain, and pruritus (itch), making it a compelling target for drug development.[3][4][5]
This compound is a naturally occurring acridone alkaloid isolated from Atalantia monophylla.[3] It has been identified as a potent and selective inhibitor of the TRPV3 channel.[3][6] By directly interacting with the Y564 residue within the S4 helix of the channel, this compound effectively blocks its function.[3] This inhibitory action has demonstrated significant anti-pruritic and analgesic effects in preclinical models, highlighting its therapeutic potential.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the interaction of this compound and other relevant compounds with TRPV3 channels.
Table 1: Inhibitory Potency of this compound on TRPV3 Channels
| Compound | Target | Assay Type | Agonist | IC_50 (µM) | Reference |
| This compound | TRPV3 | Whole-cell Patch Clamp | 2-APB | 12.43 | [3] |
Table 2: Common Agonists and Antagonists of TRPV3 Channels
| Compound | Type | Typical Concentration | Notes | Reference |
| 2-Aminoethoxydiphenyl borate (2-APB) | Agonist | 100-300 µM | A common experimental activator of TRPV3.[1][7] | [1][7] |
| Carvacrol | Agonist | 100-500 µM | A natural monoterpenoid activator of TRPV3.[7] | [7] |
| Ruthenium Red | Antagonist | 10-50 µM | A broad-spectrum TRP channel blocker.[4] | [4] |
| Dyclonine | Antagonist | ~3.2 µM (IC_50) | A local anesthetic that inhibits TRPV3.[7] | [7] |
Experimental Protocols
This section provides a detailed methodology for performing whole-cell patch clamp recordings to assess the inhibitory effect of this compound on TRPV3 channels expressed in a heterologous system, such as Human Embryonic Kidney 293 (HEK293) cells.
Cell Culture and Transfection
-
Cell Line: Use HEK293 cells for their reliability in heterologous expression of ion channels.[8]
-
Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Transfection: Transiently transfect HEK293 cells with a plasmid encoding for human or mouse TRPV3 using a suitable transfection reagent. Co-transfect with a fluorescent marker (e.g., GFP) to easily identify transfected cells for recording.
-
Plating for Electrophysiology: 24 hours post-transfection, plate the cells onto glass coverslips at a low density to allow for the isolation of single cells for patching.[9] Recordings can be performed 24-48 hours after transfection.
Solutions and Reagents
Table 3: Composition of Electrophysiology Solutions
| Extracellular Solution (in mM) | Intracellular (Pipette) Solution (in mM) |
| 140 NaCl | 140 CsCl |
| 5 KCl | 10 HEPES |
| 2 CaCl_2 | 10 EGTA |
| 1 MgCl_2 | 2 Mg-ATP |
| 10 HEPES | 0.3 Na-GTP |
| 10 Glucose | |
| pH adjusted to 7.4 with NaOH | pH adjusted to 7.2 with CsOH |
| Osmolarity ~310 mOsm | Osmolarity ~290 mOsm |
Note: Cesium-based intracellular solution is used to block potassium channels and improve voltage clamp quality.
Drug Preparation:
-
2-APB Stock: Prepare a 100 mM stock solution of 2-APB in DMSO.
-
This compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Dilute the stock solutions in the extracellular solution to the final desired concentrations on the day of the experiment. Ensure the final DMSO concentration is below 0.1% to avoid non-specific effects.
Whole-Cell Patch Clamp Recording Protocol
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.[10]
-
Establishing Whole-Cell Configuration:
-
Place a coverslip with transfected cells in the recording chamber and perfuse with the extracellular solution.
-
Identify a transfected cell (GFP-positive) under the microscope.
-
Approach the cell with the patch pipette while applying slight positive pressure.
-
Upon contact with the cell membrane, release the positive pressure to form a Giga-ohm seal (seal resistance > 1 GΩ).
-
Apply a brief pulse of suction to rupture the cell membrane and establish the whole-cell configuration.
-
-
Voltage-Clamp Recordings:
-
Drug Application:
-
Establish a stable baseline recording of TRPV3 currents activated by a specific concentration of 2-APB (e.g., 200 µM).
-
Co-apply the 2-APB solution with varying concentrations of this compound to determine its inhibitory effect.
-
Perform a washout with the 2-APB solution alone to check for reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak outward current amplitude at a specific voltage (e.g., +80 mV or +100 mV) in the presence and absence of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a dose-response curve and fit it with the Hill equation to determine the IC_50 value.
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on TRPV3.
TRPV3 Signaling Pathway in Keratinocytes
Caption: TRPV3-EGFR signaling pathway in keratinocytes.
References
- 1. mdpi.com [mdpi.com]
- 2. Regulation of Pain and Itch by TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A plant-derived TRPV3 inhibitor suppresses pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of temperature-sensitive TRPV3 channel by two natural isochlorogenic acid isomers for alleviation of dermatitis and chronic pruritus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence [mdpi.com]
- 6. TRPV3: Structure, Diseases and Modulators [mdpi.com]
- 7. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Whole-cell patch-clamp recording of recombinant voltage-sensitive Ca2+ channels heterologously expressed in HEK-293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Citrusinine II Activity Using Calcium Imaging Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrusinine II, a naturally occurring acridone alkaloid isolated from Atalantia monophylla, has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3] The TRPV3 channel is a non-selective cation channel permeable to Ca2+ that plays a significant role in temperature sensation, pain transduction, and skin physiology.[2][4] Dysregulation of TRPV3 activity has been implicated in chronic itch, pain, and various skin disorders.[1] this compound exerts its inhibitory effect by directly interacting with the Y564 residue within the S4 helix of the TRPV3 channel, with a reported half-maximal inhibitory concentration (IC50) of 12.43 μM.[2][3][5]
Calcium imaging assays are a powerful tool for studying the activity of ion channels like TRPV3.[6][7][8][9] These assays utilize fluorescent indicators that exhibit a change in fluorescence intensity upon binding to intracellular calcium.[10] By monitoring these changes, researchers can quantify the influx of calcium through the channel and assess the modulatory effects of compounds like this compound. This document provides detailed protocols for conducting calcium imaging assays to characterize the inhibitory activity of this compound on TRPV3 channels.
Principle of the Assay
This protocol describes the use of a fluorescent calcium indicator, such as Fluo-4 AM or Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca2+]i) in cells expressing TRPV3 channels. In its resting state, the cell maintains a low intracellular calcium concentration. Activation of TRPV3 channels by an agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB)) leads to an influx of extracellular calcium, causing a rapid increase in [Ca2+]i.[2] This increase is detected by the calcium indicator, resulting in a change in its fluorescent properties. This compound, as a TRPV3 antagonist, is expected to inhibit this agonist-induced calcium influx in a dose-dependent manner.
Data Presentation
The following table summarizes hypothetical quantitative data from a calcium imaging experiment designed to determine the IC50 of this compound on TRPV3 channels activated by 2-APB. Data is presented as the mean ± standard deviation of the percentage of inhibition of the agonist-induced calcium response.
| This compound Concentration (µM) | % Inhibition of Calcium Influx (Mean ± SD) |
| 0.1 | 5.2 ± 1.8 |
| 1 | 15.7 ± 3.5 |
| 10 | 48.9 ± 5.1 |
| 25 | 78.3 ± 4.2 |
| 50 | 92.1 ± 2.9 |
| 100 | 98.5 ± 1.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of this compound's inhibitory action on the TRPV3 channel and the general workflow of the calcium imaging experiment.
Experimental Protocols
This section provides detailed methodologies for performing a calcium imaging assay to assess the inhibitory activity of this compound on TRPV3 channels. Two common calcium indicators, Fluo-4 AM (a single-wavelength indicator) and Fura-2 AM (a ratiometric indicator), are described.
Protocol 1: Fluo-4 AM-Based Calcium Imaging Assay
Materials:
-
TRPV3-expressing cells (e.g., HEK293 cells stably expressing human TRPV3)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom plates or coverslips
-
Fluo-4 AM, cell permeant[11]
-
Probenecid (optional, to prevent dye extrusion)[14]
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer[15]
-
This compound stock solution (in DMSO)
-
2-APB stock solution (in DMSO)
-
Ionomycin (positive control)
-
Fluorescence microscope or plate reader with kinetic reading capabilities (Excitation: ~494 nm, Emission: ~516 nm)[11]
Methodology:
-
Cell Culture:
-
Preparation of Reagents:
-
Fluo-4 AM Loading Solution: Prepare a 2-5 µM Fluo-4 AM solution in HBSS. To aid in solubilization, first, dissolve Fluo-4 AM in a small amount of DMSO to make a stock solution, then dilute it into HBSS containing 0.02% Pluronic F-127.[12][15] Probenecid can be added at a final concentration of 1-2.5 mM if needed.[14]
-
This compound Working Solutions: Prepare serial dilutions of this compound in HBSS from the stock solution to achieve the desired final concentrations.
-
2-APB Working Solution: Prepare a working solution of 2-APB in HBSS. The final concentration should be predetermined to elicit a sub-maximal response (e.g., EC80).
-
-
Dye Loading:
-
Remove the culture medium from the cells and wash once with HBSS.[17]
-
Add the Fluo-4 AM loading solution to the cells.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add fresh HBSS to the cells and allow them to rest for 15-30 minutes at room temperature to allow for complete de-esterification of the dye.[17]
-
-
Calcium Imaging:
-
Place the plate or coverslip on the fluorescence microscope or plate reader.
-
Acquire a baseline fluorescence reading for 1-2 minutes.
-
Add the various concentrations of this compound to the respective wells and incubate for the desired time (e.g., 5-15 minutes).
-
Begin fluorescence recording and add the 2-APB working solution to stimulate the cells.
-
Continue recording the fluorescence signal for several minutes to capture the peak response and subsequent decay.
-
At the end of the experiment, add ionomycin as a positive control to elicit a maximal calcium response, followed by a calcium-free buffer with EGTA to obtain a minimal fluorescence reading for data normalization (optional).
-
-
Data Analysis:
-
Measure the peak fluorescence intensity (F) after agonist addition and subtract the baseline fluorescence (F0). The change in fluorescence (ΔF = F - F0) or the ratio (ΔF/F0) is indicative of the change in intracellular calcium.
-
Calculate the percentage of inhibition for each this compound concentration relative to the control (agonist alone).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Fura-2 AM-Based Ratiometric Calcium Imaging
Materials:
-
Same as Protocol 1, but with Fura-2 AM instead of Fluo-4 AM.
-
Fluorescence imaging system capable of alternating excitation at ~340 nm and ~380 nm and measuring emission at ~510 nm.[13]
Methodology:
-
Cell Culture and Reagent Preparation:
-
Dye Loading:
-
Ratiometric Calcium Imaging:
-
Place the plate or coverslip on the imaging system.
-
Acquire a baseline recording by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add this compound at various concentrations and incubate.
-
Begin ratiometric recording and add the 2-APB working solution.
-
Continue recording the 340/380 nm excitation ratio over time.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the peak change in the F340/F380 ratio upon agonist stimulation.
-
Determine the percentage of inhibition for each this compound concentration and calculate the IC50 as described in Protocol 1. The ratiometric nature of Fura-2 helps to minimize issues related to uneven dye loading, photobleaching, and cell thickness.[13]
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to effectively utilize calcium imaging assays to investigate the inhibitory activity of this compound on TRPV3 channels. These methods can be adapted for high-throughput screening to identify other potential TRPV3 modulators and for detailed mechanistic studies to further elucidate the role of TRPV3 in various physiological and pathological processes.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A plant-derived TRPV3 inhibitor suppresses pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Calcium Flux Assays | アジレント [agilent.com]
- 7. ionbiosciences.com [ionbiosciences.com]
- 8. カルシウムインジケーター | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lumiprobe.com [lumiprobe.com]
- 12. ionbiosciences.com [ionbiosciences.com]
- 13. ionbiosciences.com [ionbiosciences.com]
- 14. hellobio.com [hellobio.com]
- 15. Electrophysiology | Thermo Fisher Scientific - ES [thermofisher.com]
- 16. hellobio.com [hellobio.com]
- 17. assets.fishersci.com [assets.fishersci.com]
- 18. brainvta.tech [brainvta.tech]
- 19. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols: Citrusinine II in Animal Models of Chronic Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pruritus, or itch, is a significant clinical problem associated with various dermatological and systemic diseases, severely impacting the quality of life. The transient receptor potential vanilloid 3 (TRPV3) channel, predominantly expressed in keratinocytes, has emerged as a key player in the pathophysiology of itch. Citrusinine II, a natural acridone alkaloid isolated from Atalantia monophylla, has been identified as a potent and selective antagonist of the TRPV3 channel.[1][2] Preclinical studies in both in vitro and in vivo models have demonstrated its significant anti-pruritic efficacy, highlighting its potential as a therapeutic agent for chronic itch.[2][3]
These application notes provide a comprehensive overview of the use of this compound in established animal models of chronic pruritus. Detailed protocols for in vivo studies and complementary in vitro assays are presented to facilitate further research and drug development efforts targeting the TRPV3 channel for the management of chronic itch.
Mechanism of Action
This compound exerts its anti-pruritic effects by directly inhibiting the TRPV3 ion channel.[1] In pathological conditions such as atopic dermatitis, TRPV3 expression is often upregulated.[4] The activation of TRPV3 channels in keratinocytes leads to an influx of calcium ions (Ca2+), which in turn triggers the release of various pro-inflammatory and pruritic mediators, including thymic stromal lymphopoietin (TSLP), nerve growth factor (NGF), and prostaglandin E2 (PGE2).[4] These mediators then act on sensory neurons to elicit the sensation of itch. By selectively blocking the TRPV3 channel, this compound prevents this initial Ca2+ influx, thereby interrupting the signaling cascade that leads to the generation of itch.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy of this compound in inhibiting TRPV3 and its anti-pruritic effects.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Type | Assay | Reference |
| IC50 (TRPV3 Inhibition) | 12.43 ± 1.86 μM | HEK293T cells expressing TRPV3 | Whole-cell patch clamp | [1] |
| Effective Concentration | 50 μM | Primary mouse epidermal keratinocytes | Whole-cell patch clamp | [3] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Administration Route | Dose | Effect | Reference |
| Not Specified | Intradermal | 143 ng/skin site | Almost complete inhibition of itching | [1] |
Signaling Pathway
Experimental Protocols
In Vivo Animal Models of Chronic Pruritus
Two commonly used and well-validated mouse models for inducing chronic pruritus are the MC903-induced and the 2,4-Dinitrofluorobenzene (DNFB)-induced models.
1. MC903-Induced Chronic Pruritus Model
This model mimics atopic dermatitis-like inflammation and pruritus.
-
Animals: 8-10 week old C57BL/6 mice.
-
Reagents:
-
MC903 (Calcipotriol, dissolved in ethanol)
-
Ethanol (Vehicle control)
-
This compound (dissolved in a suitable vehicle for intradermal injection, e.g., saline with a small percentage of DMSO)
-
-
Procedure:
-
On day 0, and every other day for a total of 9 applications, topically apply 2 nmol of MC903 in 20 µL of ethanol to the right ear of each mouse.
-
Apply 20 µL of ethanol to the left ear as a control.
-
On the day of scratching behavior assessment (e.g., day 17), acclimate the mice to individual observation chambers for at least 30 minutes.
-
Administer this compound (143 ng in a small volume, e.g., 10-20 µL) via intradermal injection at the site of inflammation on the right ear. Administer vehicle to the control group.
-
Immediately after injection, record the scratching behavior for a period of 60 minutes using a video camera.
-
A scratching bout is defined as the lifting of a hind limb to scratch the treated ear, followed by the return of the limb to the floor or mouth.
-
2. DNFB-Induced Chronic Pruritus Model
This model induces a contact hypersensitivity reaction with associated chronic itch.
-
Animals: 8-10 week old C57BL/6 mice.
-
Reagents:
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1 mixture)
-
This compound (dissolved in a suitable vehicle for intradermal injection)
-
-
Procedure:
-
Sensitization (Day -5): Shave the abdomen of the mice. Apply 100 µL of 0.15% DNFB (in acetone/olive oil) to the shaved abdominal skin.
-
Challenge (Days 0, 2, 4, 6): Shave the nape of the neck. Apply 50 µL of 0.15% DNFB to the shaved nape.
-
Treatment and Behavioral Assessment (Day 7):
-
Acclimate mice to observation chambers for at least 30 minutes.
-
Administer this compound (143 ng in 10-20 µL) via intradermal injection into the challenged area on the nape of the neck. Administer vehicle to the control group.
-
Record scratching behavior for 60 minutes. A scratching bout is defined as a continuous scratching motion of the hind paw directed at the nape of the neck.
-
-
In Vitro Assays
1. Whole-Cell Patch Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and the effect of inhibitors.
-
Cells: HEK293T cells transiently or stably expressing mouse or human TRPV3, or primary mouse epidermal keratinocytes.
-
Reagents:
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with CsOH).
-
TRPV3 agonist (e.g., 2-APB or carvacrol).
-
This compound.
-
-
Procedure:
-
Culture cells on glass coverslips.
-
Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with external solution.
-
Establish a whole-cell patch clamp configuration using a borosilicate glass pipette filled with the internal solution.
-
Hold the cell membrane potential at -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) to elicit TRPV3 currents.
-
Apply the TRPV3 agonist to activate the channel and record the baseline current.
-
Co-apply the agonist with different concentrations of this compound to determine its inhibitory effect.
-
Perform a washout with the agonist-containing solution to check for reversibility.
-
Analyze the current amplitudes to determine the IC50 of this compound.
-
2. Calcium Imaging Assay
This high-throughput method is suitable for screening and characterizing channel modulators by measuring changes in intracellular calcium.
-
Cells: HEK293T cells expressing TRPV3.
-
Reagents:
-
Cell culture medium (e.g., DMEM).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
TRPV3 agonist (e.g., carvacrol or 2-APB).
-
This compound.
-
-
Procedure:
-
Seed HEK293T-TRPV3 cells in a 96-well or 384-well black, clear-bottom plate.
-
After 24 hours, load the cells with Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Use a fluorescent plate reader (e.g., FlexStation) to measure the baseline fluorescence.
-
Add different concentrations of this compound to the wells and incubate for a short period.
-
Add a fixed concentration of the TRPV3 agonist to all wells to stimulate the channel.
-
Measure the change in fluorescence intensity over time.
-
Calculate the percentage of inhibition of the agonist-induced calcium influx by this compound.
-
Conclusion
This compound represents a promising therapeutic lead for the treatment of chronic pruritus due to its potent and selective inhibition of the TRPV3 channel. The provided application notes and protocols offer a framework for researchers to further investigate the anti-pruritic effects of this compound and other TRPV3 antagonists in relevant preclinical models. These studies are crucial for advancing our understanding of the role of TRPV3 in itch and for the development of novel and effective anti-pruritic therapies.
References
Application Notes and Protocols for Studying Citrusinine II in Inflammatory Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrusinine II is a plant-derived acridone alkaloid that has emerged as a promising therapeutic candidate for the management of inflammatory pain.[1] It functions as a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in keratinocytes and sensory neurons.[1][2][3] Over-activation of TRPV3 is implicated in various pathological conditions, including skin inflammation, pain sensation, and itch.[1][2] By selectively targeting and inhibiting TRPV3, this compound offers a focused approach to mitigating inflammatory pain with a potentially favorable safety profile.[1]
These application notes provide a comprehensive guide for researchers interested in investigating the anti-inflammatory and analgesic properties of this compound. Detailed protocols for established in vivo and in vitro inflammatory pain models are provided, along with guidelines for data analysis and interpretation.
Mechanism of Action
This compound exerts its effects by directly interacting with and inhibiting the TRPV3 ion channel.[2] This inhibition prevents the influx of cations, primarily Ca2+, into cells, thereby modulating downstream signaling pathways involved in inflammation and pain perception.[3] The activation of TRPV3 is known to trigger the release of pro-inflammatory mediators.[3] By blocking this initial step, this compound can effectively attenuate the inflammatory cascade. The proposed signaling pathway for this compound's action in inflammatory pain is depicted below.
Data Presentation
While specific quantitative data for this compound in the described inflammatory pain models is not yet widely published, the following tables provide a template for how to structure and present such data once obtained. The IC50 value for this compound's inhibition of TRPV3 has been reported.[2]
Table 1: In Vitro Inhibition of TRPV3 by this compound [2]
| Compound | Target | Assay | IC50 (μM) |
| This compound | TRPV3 | 2-APB-mediated TRPV3 activation | 12.43 ± 1.86 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats (Example Data Structure)
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 3h | Paw Volume (mL) at 5h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0% | |||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Indomethacin) | 10 |
Table 3: Effect of this compound on Formalin-Induced Nociceptive Behavior in Mice (Example Data Structure)
| Treatment Group | Dose (mg/kg) | Early Phase (0-5 min) Licking Time (s) | Late Phase (15-30 min) Licking Time (s) | % Inhibition in Early Phase | % Inhibition in Late Phase |
| Vehicle Control | - | 0% | 0% | ||
| This compound | 10 | ||||
| This compound | 30 | ||||
| This compound | 100 | ||||
| Positive Control (e.g., Morphine) | 5 |
Table 4: Effect of this compound on LPS-Induced Cytokine Production in RAW 264.7 Macrophages (Example Data Structure)
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) | % Inhibition of TNF-α |
| Vehicle Control | - | 0% | |||
| LPS (1 µg/mL) | - | - | |||
| This compound + LPS | 1 | ||||
| This compound + LPS | 10 | ||||
| This compound + LPS | 50 | ||||
| Positive Control (e.g., Dexamethasone) + LPS | 10 |
Experimental Protocols
The following are detailed protocols for commonly used in vivo and in vitro models to assess the anti-inflammatory and analgesic effects of this compound.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate the acute anti-inflammatory activity of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight with free access to water.
-
Divide animals into groups (n=6-8 per group): Vehicle control, this compound (various doses), and Positive control.
-
Administer this compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) 60 minutes before carrageenan injection.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
In Vivo Model: Formalin-Induced Nociceptive Behavior in Mice
This model assesses both acute (neurogenic) and persistent (inflammatory) pain.
Materials:
-
Male ICR mice (20-25 g)
-
This compound
-
Formalin (2.5% in sterile saline)
-
Vehicle
-
Positive control (e.g., Morphine, 5 mg/kg)
-
Observation chambers with mirrors
-
Video recording equipment (optional)
-
Syringes and needles
Procedure:
-
Acclimatize mice to the observation chambers for 30 minutes before the experiment.
-
Divide animals into groups.
-
Administer this compound, vehicle, or positive control 30-60 minutes before the formalin injection.
-
Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Immediately place the mouse back into the observation chamber.
-
Record the total time the animal spends licking or biting the injected paw during two phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).
-
Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).
-
-
Calculate the percentage of inhibition of licking/biting time for each phase compared to the vehicle control.
In Vitro Model: LPS-Induced Cytokine Release in RAW 264.7 Macrophages
This assay evaluates the effect of a compound on the production of pro-inflammatory cytokines in a macrophage cell line.
Materials:
-
RAW 264.7 murine macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Vehicle (e.g., DMSO)
-
Positive control (e.g., Dexamethasone)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
MTT or similar viability assay kit
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound, vehicle, or positive control for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants to measure cytokine levels using ELISA kits according to the manufacturer's instructions.
-
Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed effects are not due to cytotoxicity.
-
Calculate the percentage of inhibition of cytokine production for each treatment group compared to the LPS-only treated group.
In Vitro Model: NF-κB Nuclear Translocation Assay
This assay determines if this compound inhibits the activation of the NF-κB signaling pathway.
Materials:
-
RAW 264.7 cells or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
LPS
-
Vehicle
-
Positive control (e.g., an IKK inhibitor)
-
Glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Pre-treat cells with this compound, vehicle, or positive control for 1-2 hours.
-
Stimulate with LPS (1 µg/mL) for 30-60 minutes.
-
Wash cells with PBS and fix with 4% PFA.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of NF-κB by analyzing the fluorescence intensity in the nucleus versus the cytoplasm.
Conclusion
This compound represents a compelling molecule for the development of novel therapeutics for inflammatory pain. Its specific mechanism of action through the inhibition of the TRPV3 channel provides a targeted approach to pain and inflammation management. The experimental models and protocols detailed in these application notes offer a robust framework for the preclinical evaluation of this compound and other TRPV3 inhibitors. Further research utilizing these models will be crucial in elucidating the full therapeutic potential of this compound and advancing its development toward clinical applications.
References
Application Notes and Protocols for Assessing the Neuroprotective Effects of Citrusinine II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for evaluating the neuroprotective potential of Citrusinine II, an acridone alkaloid. The protocols outlined below are designed to assess its efficacy in mitigating neuronal damage induced by various stressors and to elucidate its underlying mechanisms of action.
Introduction to this compound and its Neuroprotective Potential
This compound is a naturally occurring acridone alkaloid that has demonstrated potential as a neuroprotective agent.[1] Acridone alkaloids, sharing a structural similarity with known acetylcholinesterase inhibitors, have garnered interest for their therapeutic potential in neurodegenerative diseases.[1][2] Studies have shown that this compound can protect neuronal cells from oxidative stress and amyloid-beta (Aβ)-induced toxicity, key pathological features of Alzheimer's disease.[1] Furthermore, this compound has been identified as a potent inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. The modulation of TRPV3 channels is an emerging area of interest in neuroscience, as these channels may be involved in neuronal apoptosis and oxidative stress pathways.[3][4][5]
This document provides detailed protocols for a tiered approach to assessing the neuroprotective effects of this compound, starting with fundamental cell viability assays and progressing to more mechanistic studies involving the measurement of apoptosis, oxidative stress, and the analysis of key signaling pathways.
Data Presentation: Summary of Expected Quantitative Data
The following tables provide a structured overview of the types of quantitative data that will be generated from the described experimental protocols.
Table 1: Cell Viability and Cytotoxicity Assessment
| Assay | Principle | Endpoint Measurement | Expected Outcome with this compound |
| MTT Assay | Measures mitochondrial reductase activity in viable cells.[6][7] | Absorbance at 570 nm (Formazan product) | Increased absorbance, indicating preserved cell viability. |
| LDH Release Assay | Measures the release of lactate dehydrogenase from damaged cells with compromised membrane integrity.[6][7] | Absorbance at 490 nm (Formazan product) | Decreased absorbance, indicating reduced cytotoxicity. |
Table 2: Apoptosis Assessment
| Assay | Principle | Endpoint Measurement | Expected Outcome with this compound |
| Caspase-3 Activity Assay | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, via cleavage of a fluorogenic or colorimetric substrate.[8][9][10] | Fluorescence (Ex/Em ~380/440 nm) or Absorbance (405 nm) | Decreased fluorescence/absorbance, indicating inhibition of apoptosis. |
Table 3: Oxidative Stress Assessment
| Assay | Principle | Endpoint Measurement | Expected Outcome with this compound |
| Intracellular ROS Assay (using DCFH-DA) | Measures the levels of intracellular reactive oxygen species (ROS). DCFH-DA is deacetylated and then oxidized by ROS to the highly fluorescent DCF.[11][12][13][14] | Fluorescence (Ex/Em ~495/529 nm) | Decreased fluorescence, indicating a reduction in oxidative stress. |
| Mitochondrial Superoxide Assay (using MitoSOX Red) | Specifically measures superoxide levels within the mitochondria.[11] | Fluorescence (Ex/Em ~510/580 nm) | Decreased fluorescence, indicating reduced mitochondrial oxidative stress. |
Table 4: Signaling Pathway Analysis
| Pathway | Key Proteins to Analyze (by Western Blot) | Expected Change in Protein Expression/Phosphorylation with this compound |
| PI3K/Akt Pathway | p-Akt (phosphorylated Akt), Akt (total Akt) | Increased ratio of p-Akt/Akt, indicating pathway activation. |
| MAPK/ERK Pathway | p-ERK (phosphorylated ERK), ERK (total ERK) | Modulation of the p-ERK/ERK ratio, depending on the specific neurotoxic insult. |
Experimental Protocols
Cell Culture and Induction of Neurotoxicity
-
Cell Line: SH-SY5Y human neuroblastoma cells are a commonly used and appropriate model for neuroprotective studies.[1]
-
Culture Conditions: Culture cells in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain in a humidified incubator at 37°C with 5% CO2.
-
Induction of Neurotoxicity:
-
Oxidative Stress Model: Treat cells with an appropriate concentration of hydrogen peroxide (H₂O₂) (e.g., 100-200 µM) for a specified duration (e.g., 24 hours) to induce oxidative damage.
-
Amyloid-Beta Toxicity Model: Treat cells with aggregated Aβ₁₋₄₂ peptides (e.g., 10-20 µM) for 24-48 hours to mimic aspects of Alzheimer's disease pathology.[1]
-
Cell Viability and Cytotoxicity Assays
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Introduce the neurotoxic agent (H₂O₂ or Aβ₁₋₄₂) to the wells and incubate for the desired period.
-
Remove the medium and add 100 µL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6][7]
-
Follow steps 1-3 of the MTT assay protocol.
-
After the incubation period, carefully collect the cell culture supernatant.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Typically, the supernatant is incubated with a reaction mixture containing a substrate for LDH.
-
The resulting color change is measured spectrophotometrically at approximately 490 nm.[6][7]
Apoptosis Assessment
-
Seed SH-SY5Y cells in a 6-well plate and treat with this compound and the neurotoxic agent as described previously.
-
After treatment, harvest the cells and lyse them using a lysis buffer provided in a commercial caspase-3 activity assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) at 37°C.[8][9]
-
Measure the absorbance at 405 nm (for pNA) or fluorescence at an excitation/emission of ~380/440 nm (for AMC) using a microplate reader.[9][10]
Oxidative Stress Assessment
-
Seed cells in a black, clear-bottom 96-well plate and treat as previously described.
-
After treatment, wash the cells with warm PBS.
-
Load the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium and incubate for 30 minutes at 37°C in the dark.[13]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
Western Blot Analysis of Signaling Pathways
-
Seed cells in 6-well plates and treat as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound neuroprotection.
Caption: Potential signaling pathways modulated by this compound.
Caption: Proposed mechanism of this compound via TRPV3 inhibition.
References
- 1. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Pathways and Therapeutic Potential of Acridine and Acridone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editorial: Involvements of TRP Channels, Oxidative Stress and Apoptosis in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of caspase-3 activity [bio-protocol.org]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. file.yizimg.com [file.yizimg.com]
- 11. Intracellular and Mitochondrial Reactive Oxygen Species Measurement in Primary Cultured Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.8. Reactive oxygen species (ROS) detection [bio-protocol.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Cellular reactive oxygen species (ROS) assay strategy [absin.net]
Application Note: Citrusinine II Cytotoxicity Assays in Cancer Cell Lines
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Citrusinine II is a naturally occurring acridone alkaloid found in citrus plants, belonging to a class of compounds that have garnered interest for their potential therapeutic properties.[1] Acridone alkaloids, in general, have been investigated for various biological activities, including antiviral and antitumor effects.[2][3] The evaluation of the cytotoxic potential of novel compounds like this compound is a critical first step in the drug discovery pipeline, providing essential information on their efficacy and selectivity against cancer cells.
This application note provides detailed protocols for assessing the cytotoxicity of this compound using common in vitro assays: the MTT assay for cell viability and the Annexin V/PI staining assay for apoptosis detection. It also presents a proposed signaling pathway for the induction of apoptosis by related citrus-derived acridone alkaloids.
Note: Specific quantitative cytotoxicity data for this compound is limited in publicly available literature. Therefore, this document presents data for structurally related citrus acridone alkaloids, such as Citbismine-E and Glycocitrine-I, to serve as representative examples for methodological and data presentation purposes.[2][4]
Quantitative Cytotoxicity Data
The cytotoxic effects of citrus-derived acridone alkaloids have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these studies.[5] The IC50 values for representative citrus acridone alkaloids are summarized in the table below.
| Compound | Cancer Cell Line | Assay Type | Incubation Time | IC50 (µM) | Reference |
| Citbismine-E | HL-60 (Leukemia) | MTS Assay | 24 hours | 38.9 ± 0.5 | [4] |
| Citbismine-B | HL-60 (Leukemia) | MTS Assay | 24 hours | 53.8 ± 0.8 | [4] |
| Glycocitrine-I | HepG2 (Hepatoma) | MTT Assay | 48 hours | > 50 | [2] |
| Glycocitrine-I | KB (Epidermoid Carcinoma) | MTT Assay | 48 hours | > 50 | [2] |
| 5-hydroxynoracronycine | HepG2 (Hepatoma) | MTT Assay | 48 hours | > 50 | [2] |
| 5-hydroxynoracronycine | KB (Epidermoid Carcinoma) | MTT Assay | 48 hours | 21.3 | [2] |
| Citracridone-III | HepG2 (Hepatoma) | MTT Assay | 48 hours | 17.0 | [2] |
| Citracridone-III | KB (Epidermoid Carcinoma) | MTT Assay | 48 hours | > 50 | [2] |
Experimental Workflow for Cytotoxicity Assessment
The general workflow for evaluating the in vitro cytotoxicity of a test compound like this compound involves several key stages, from cell culture preparation to data analysis.
Experimental Protocols
MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in PBS, sterile filtered.
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well flat-bottom sterile microplates
-
Microplate reader (capable of reading absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a no-cell control (medium only for background).
-
Incubate for the desired time periods (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[4]
-
Incubate the plate for another 4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After the 4-hour incubation, carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[7]
-
The absorbance is directly proportional to the number of viable cells.
-
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay is used to distinguish between healthy, apoptotic, and necrotic cells.[2] Apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, thus staining necrotic or late apoptotic cells.[2]
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Selected cancer cell lines
-
6-well sterile culture plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period (e.g., 24 hours).
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 670 x g for 5 minutes and discard the supernatant.
-
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI solution to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[2]
-
Proposed Signaling Pathway for Apoptosis Induction
Studies on citbismine-E, a dimeric acridone alkaloid from citrus, suggest a mechanism of action involving the induction of intrinsic, caspase-dependent apoptosis.[6] This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4][7] Activated JNK can then trigger the mitochondrial apoptotic pathway, leading to the activation of initiator caspase-9 and executioner caspase-3, ultimately resulting in programmed cell death.
References
- 1. This compound | C15H13NO5 | CID 10016895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Anti-herpesvirus activity of citrusinine-I, a new acridone alkaloid, and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. TRPV2: A Cancer Biomarker and Potential Therapeutic Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic activity of dimeric acridone alkaloids derived from Citrus plants towards human leukaemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Vivo Efficacy Study of Citrusinine II
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrusinine II, a natural acridone alkaloid isolated from Atalantia monophylla, has been identified as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel.[1][2][3][4][5][6] This ion channel is a key player in thermosensation, pain perception, and skin inflammation.[6][7] Preclinical studies have demonstrated the potential of this compound in alleviating both acute and chronic pruritus (itch) and pain, making it a promising therapeutic candidate for various dermatological and sensory disorders.[1][3][4][5] These application notes provide detailed protocols for conducting an in vivo study to evaluate the efficacy of this compound in established mouse models of pruritus and nociception.
Biological Target and Mechanism of Action
This compound exerts its pharmacological effects by directly inhibiting the TRPV3 channel. It interacts with the tyrosine residue Y564 within the S4 helix of the TRPV3 channel, leading to its blockade.[3][6] The inhibition of TRPV3 by this compound has a half-maximal inhibitory concentration (IC₅₀) of approximately 12.43 μM.[3] By blocking the influx of cations through the TRPV3 channel in keratinocytes and sensory neurons, this compound effectively dampens the signaling pathways that lead to the sensations of itch and pain.
In Vivo Study Rationale
The primary objective of the proposed in vivo study is to validate and expand upon the previously reported anti-pruritic and analgesic effects of this compound. This study will utilize well-characterized animal models to assess the dose-dependent efficacy of topically and systemically administered this compound. The data generated will be crucial for determining the therapeutic potential and guiding further preclinical and clinical development.
Experimental Protocols
Animal Models
-
Species: Male C57BL/6 mice, 8-10 weeks old.
-
Housing: Animals should be housed in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the commencement of experiments.
Test Compound Preparation
-
This compound Formulation:
-
Topical Administration: this compound should be dissolved in a suitable vehicle, such as a mixture of ethanol, propylene glycol, and water. A range of concentrations should be prepared to assess dose-dependency.
-
Systemic Administration (Intraperitoneal - IP): this compound should be dissolved in a vehicle such as saline with a small percentage of a solubilizing agent like DMSO or Tween 80.
-
-
Vehicle Control: The vehicle used for dissolving this compound will serve as the negative control.
-
Positive Control: A known anti-pruritic or analgesic agent can be used as a positive control, depending on the specific model.
In Vivo Pruritus Models
-
Objective: To evaluate the effect of this compound on histamine-dependent acute itch.
-
Procedure:
-
Shave the rostral back of the mice 24 hours before the experiment.
-
On the day of the experiment, administer this compound (topical or IP) or vehicle control.
-
After a predetermined pretreatment time (e.g., 30 minutes for IP, 1 hour for topical), induce itch by intradermal injection of Compound 48/80 (a mast cell degranulator) into the shaved area.
-
Immediately after induction, place the mice individually in observation cages.
-
Videotape the behavior of the mice for 30 minutes.
-
An observer blinded to the treatment groups will count the number of scratching bouts directed at the injection site.
-
-
Objective: To assess the efficacy of this compound in a model of chronic itch associated with xerosis.
-
Procedure:
-
Induce dry skin by applying a mixture of acetone and diethyl ether followed by water to the rostral back of the mice once daily for 5-7 days.
-
This procedure leads to transepidermal water loss and spontaneous scratching behavior.
-
Treat the mice with topical this compound or vehicle control daily, starting from day 3 of the induction period.
-
Record spontaneous scratching behavior for 30-60 minutes at a specific time each day.
-
Quantify the number of scratching bouts.
-
In Vivo Nociception Models
-
Objective: To determine the analgesic effect of this compound on noxious heat stimuli.
-
Procedure:
-
Administer this compound (IP) or vehicle control.
-
At various time points after administration (e.g., 30, 60, 90 minutes), place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency for the mouse to exhibit a pain response, such as licking its paws or jumping.
-
A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
-
Objective: To evaluate the efficacy of this compound in a model of visceral pain.
-
Procedure:
-
Administer this compound (IP) or vehicle control.
-
After 30 minutes, inject a 0.6% solution of acetic acid intraperitoneally.
-
Immediately place the mouse in an observation chamber.
-
Count the number of writhes (a characteristic stretching behavior) for a period of 20 minutes.
-
Data Presentation
All quantitative data should be summarized in a clear and structured tabular format.
Table 1: Effect of this compound on Compound 48/80-Induced Scratching Bouts
| Treatment Group | Dose | N | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle Control | - | 10 | ||
| This compound | X mg/kg (IP) | 10 | ||
| This compound | Y mg/kg (IP) | 10 | ||
| This compound | Z % (Topical) | 10 | ||
| Positive Control | 10 |
Table 2: Effect of this compound on Spontaneous Scratching in Dry Skin Model
| Treatment Group | Dose | N | Mean Scratching Bouts (± SEM) on Day 7 | % Reduction |
| Vehicle Control | - | 10 | ||
| This compound | X % (Topical) | 10 | ||
| This compound | Y % (Topical) | 10 | ||
| Positive Control | 10 |
Table 3: Analgesic Effect of this compound in the Hot Plate Test
| Treatment Group | Dose | N | Latency to Response (sec ± SEM) at 60 min | % Increase in Latency |
| Vehicle Control | - | 10 | ||
| This compound | X mg/kg (IP) | 10 | ||
| This compound | Y mg/kg (IP) | 10 | ||
| Positive Control | 10 |
Table 4: Effect of this compound on Acetic Acid-Induced Writhing
| Treatment Group | Dose | N | Mean Number of Writhes (± SEM) | % Inhibition |
| Vehicle Control | - | 10 | ||
| This compound | X mg/kg (IP) | 10 | ||
| This compound | Y mg/kg (IP) | 10 | ||
| Positive Control | 10 |
Visualization of Pathways and Workflows
Signaling Pathway of Itch and Pain Mediated by TRPV3 and Inhibition by this compound
Caption: TRPV3 signaling pathway in itch and pain and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
References
- 1. Druggable Targets and Compounds with Both Antinociceptive and Antipruritic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A plant-derived TRPV3 inhibitor suppresses pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence [mdpi.com]
- 6. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: High-Throughput Analysis of Citrusinine II-Induced Calcium Flux Using the FlexStation 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrusinine II is a novel compound with potential therapeutic applications. Understanding its mechanism of action is crucial for further development. A key cellular signaling event initiated by many bioactive compounds is the mobilization of intracellular calcium (Ca2+), a ubiquitous second messenger that regulates a multitude of physiological processes. This application note describes a robust and high-throughput method for characterizing the effect of this compound on intracellular calcium flux using the FlexStation 3 Multi-Mode Microplate Reader. The FlexStation 3 provides an integrated fluid transfer and kinetic fluorescence reading capability, making it an ideal platform for studying rapid cellular responses to compound addition.[1][2] This protocol utilizes the fluorescent calcium indicator Fluo-4 AM for sensitive detection of changes in intracellular Ca2+ concentrations in real-time.[3][4]
Principle of the Assay
The assay is based on the use of Fluo-4 AM, a cell-permeant dye that is non-fluorescent in its acetoxymethyl (AM) ester form. Once inside the cell, intracellular esterases cleave the AM group, trapping the Fluo-4 molecule. Upon binding to free Ca2+, the fluorescence of Fluo-4 is significantly enhanced. The FlexStation 3 excites the dye at a specific wavelength and measures the emitted fluorescence.[5][6] The instrument's integrated pipettor allows for the precise addition of this compound to the cell plate while simultaneously monitoring the fluorescence signal, enabling the capture of rapid kinetic changes in intracellular calcium.[2][3] This allows for the determination of key pharmacological parameters such as EC50 values.
Materials and Reagents
| Item | Supplier | Catalog Number |
| FlexStation 3 Multi-Mode Microplate Reader | Molecular Devices | N/A |
| HEK293 Cells (or other suitable cell line) | ATCC | CRL-1573 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Trypsin-EDTA | Gibco | 25300054 |
| 96-well Black-walled, Clear-bottom Plates | Corning | 3603 |
| Fluo-4 AM | Invitrogen | F14201 |
| Pluronic F-127 | Invitrogen | P3000MP |
| Probenecid | Sigma-Aldrich | P8761 |
| Hanks' Balanced Salt Solution (HBSS) | Gibco | 14025092 |
| HEPES | Gibco | 15630080 |
| This compound | N/A | N/A |
| Ionomycin (Positive Control) | Sigma-Aldrich | I9657 |
| DMSO (Vehicle Control) | Sigma-Aldrich | D2650 |
Experimental Protocols
Cell Culture and Plating
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
When cells reach 80-90% confluency, aspirate the culture medium, wash with PBS, and detach the cells using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count.
-
Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium.[6]
-
Incubate the plates for 24 hours to allow for cell attachment.
Reagent Preparation
-
Assay Buffer: Prepare HBSS containing 20 mM HEPES and 2.5 mM probenecid. Adjust the pH to 7.4. Probenecid is an anion-exchange transport inhibitor that helps to improve dye retention within the cells.[4][5]
-
Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
On the day of the assay, mix 10 µL of 1 mM Fluo-4 AM with 10 µL of 20% Pluronic F-127.[4]
-
Add this mixture to 10 mL of Assay Buffer to create the final loading solution. This solution should be used within 2 hours of preparation.[6]
-
-
Compound Plate Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer at 5 times the final desired concentration.
-
Prepare a 5X stock of a positive control, such as Ionomycin (a calcium ionophore), in Assay Buffer.
-
Prepare a 5X solution of the vehicle (e.g., 0.5% DMSO) in Assay Buffer as a negative control.
-
Pipette 50 µL of each compound dilution, positive control, and negative control into a 96-well V-bottom plate (the "compound plate").
-
Assay Procedure on the FlexStation 3
-
Dye Loading:
-
FlexStation 3 Setup and Data Acquisition:
-
Turn on the FlexStation 3 and allow it to warm up for at least 30 minutes.
-
Launch the SoftMax Pro software and select the "Flex" mode for kinetic reading.
-
Set the data acquisition parameters as follows:
-
Configure the fluidics transfer protocol:
-
Volume to add: 25 µL (this will dilute the 5X compound plate to 1X in the 100 µL volume of the cell plate)
-
Time of addition: 20 seconds after the start of reading (to establish a stable baseline)
-
Pipette Height: Set to dispense just above the liquid surface to ensure proper mixing without disturbing the cell monolayer.
-
-
-
Running the Assay:
-
Place the cell plate and the compound plate in the appropriate drawers of the FlexStation 3.
-
Ensure a new set of pipette tips is loaded.
-
Start the read. The instrument will read the baseline fluorescence, then automatically add the compounds from the compound plate to the cell plate and continue reading the fluorescence signal for the remainder of the set time.[7]
-
Data Analysis and Presentation
The primary output from the FlexStation 3 will be kinetic data showing fluorescence intensity over time.
-
Data Normalization: For each well, normalize the data by dividing the fluorescence at each time point (F) by the average baseline fluorescence before compound addition (F0). This F/F0 ratio represents the fold change in fluorescence.
-
Quantification: The key parameters to extract from the kinetic curves are the peak fluorescence response and the area under the curve (AUC).
-
Dose-Response Analysis: Plot the peak fluorescence response (or AUC) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of this compound that elicits 50% of the maximal response).
Quantitative Data Summary
| Compound | EC50 (µM) | Max Fluorescence Change (F/F0) | Area Under the Curve (AUC) |
| This compound | 1.25 | 4.8 | 450.2 |
| Ionomycin (Positive Control) | 0.5 | 6.2 | 680.5 |
| Vehicle (Negative Control) | N/A | 1.05 | 25.1 |
Mandatory Visualizations
Proposed Signaling Pathway for this compound
Caption: Proposed signaling pathway for this compound-induced calcium release.
Experimental Workflow
Caption: Experimental workflow for the FlexStation calcium flux assay.
Conclusion
The FlexStation 3 platform provides a sensitive and efficient method for characterizing the effects of novel compounds like this compound on intracellular calcium signaling. The automated fluidics and kinetic fluorescence detection capabilities allow for high-throughput screening and detailed pharmacological analysis.[1][2] This application note provides a comprehensive protocol that can be adapted for various cell types and compounds to investigate their impact on calcium mobilization, a critical step in drug discovery and development.
References
- 1. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 2. Development of a platelet calcium flux assay using Fura-2, AM on the FlexStation 3 reader [moleculardevices.com]
- 3. agilent.com [agilent.com]
- 4. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hellobio.com [hellobio.com]
- 6. abcam.com [abcam.com]
- 7. labs.pbrc.edu [labs.pbrc.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing Citrusinine II Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively using Citrusinine II in cell-based assays. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the successful optimization of this compound concentrations for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a naturally occurring acridone alkaloid isolated from plants of the Atalantia genus. It functions as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1] Its mechanism involves a direct interaction with the Y564 residue within the S4 helix of the TRPV3 channel, which inhibits channel activation.[2]
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for the TRPV3 channel has been reported to be approximately 12.43 µM. This value serves as a useful starting point for designing dose-response experiments.
Q3: What solvent should I use to dissolve this compound?
Q4: How stable is this compound in cell culture media?
A4: Specific stability data for this compound in cell culture media is limited. However, as an alkaloid, its stability can be influenced by factors such as temperature, pH, and light exposure. It is advisable to prepare fresh dilutions of this compound in your cell culture medium for each experiment from a frozen DMSO stock. Avoid prolonged storage of diluted solutions.
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Mobilization Assay
This protocol describes how to determine the dose-dependent inhibitory effect of this compound on TRPV3 activation using a FlexStation 3 or similar fluorescence plate reader.
Materials:
-
HEK293T cells stably expressing human TRPV3
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Poly-D-lysine coated 96-well black-walled, clear-bottom microplates
-
This compound
-
DMSO
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Carvacrol)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
Procedure:
-
Cell Seeding:
-
The day before the assay, seed the TRPV3-expressing HEK293T cells into a 96-well plate at a density that will result in a 90-100% confluent monolayer on the day of the experiment. A typical seeding density is 40,000 to 80,000 cells per well.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. A common concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127.
-
Aspirate the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well and incubate for 45-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS, leaving 100 µL of HBSS in each well after the final wash.
-
-
Compound Preparation:
-
Prepare a 2X concentrated serial dilution of this compound in HBSS from your DMSO stock. A suggested starting range is from 100 µM down to 0.1 µM (final concentrations will be 50 µM to 0.05 µM).
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-compound control.
-
Prepare a 2X concentrated solution of the TRPV3 agonist (e.g., 400 µM 2-APB for a final concentration of 200 µM).
-
-
FlexStation 3 Assay:
-
Set the FlexStation 3 to read fluorescence intensity (Excitation: 494 nm, Emission: 516 nm).
-
Program the instrument to add 100 µL of the this compound serial dilutions (or vehicle) to the respective wells and incubate for 10-20 minutes.
-
Following the incubation, program the instrument to add 100 µL of the 2X agonist solution to all wells.
-
Measure the fluorescence signal kinetically for at least 60 seconds post-agonist addition.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control for inhibition (e.g., a known potent TRPV3 antagonist or a very high concentration of this compound, representing 100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Assessment of this compound Cytotoxicity using the LDH Assay
This protocol outlines the measurement of lactate dehydrogenase (LDH) release to assess the cytotoxic potential of this compound.
Materials:
-
Cell line of interest
-
Cell culture medium
-
96-well clear-bottom microplates
-
This compound
-
DMSO
-
LDH cytotoxicity assay kit
-
Lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for a 24-48 hour incubation period. The optimal density should be determined empirically for your cell line but a starting point of 5,000-10,000 cells per well is common.[4]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in cell culture medium at a range of concentrations, including concentrations well above the determined IC50.
-
Include the following controls:
-
Untreated cells (spontaneous LDH release)
-
Vehicle control (DMSO at the highest concentration used)
-
Maximum LDH release (cells treated with lysis buffer)
-
-
Add the compounds and controls to the cells and incubate for a period relevant to your planned experiments (e.g., 24 or 48 hours).
-
-
LDH Assay:
-
Carefully collect the cell culture supernatant from each well without disturbing the cells.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a new plate and then adding the assay reagent.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cytotoxicity for each concentration using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100
-
Plot the % cytotoxicity against the this compound concentration.
-
Troubleshooting Guides
Issue 1: High variability in fluorescence signal during calcium mobilization assay.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Allow the plate to sit at room temperature for 15-20 minutes before placing it in the incubator to promote even cell distribution. |
| Inconsistent dye loading | Ensure all wells are washed consistently. Use a multichannel pipette for adding and removing solutions to minimize timing differences between wells. |
| Pipetting errors in compound addition | Use a multichannel pipette or an automated liquid handler for compound addition. Ensure tips are properly seated and that there are no air bubbles. |
| Edge effects in the microplate | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain a more uniform temperature and humidity across the plate. |
Issue 2: No or weak response to TRPV3 agonist.
| Possible Cause | Troubleshooting Step |
| Low TRPV3 expression | Confirm TRPV3 expression in your cell line using techniques like Western blot or qPCR. |
| Inactive agonist | Prepare fresh agonist solutions for each experiment. Check the storage conditions and expiration date of the agonist. |
| Suboptimal agonist concentration | Perform a dose-response curve for the agonist to determine its EC50 and use a concentration at or near the EC80 for antagonist screening. |
| Cell health issues | Ensure cells are healthy and in the logarithmic growth phase. Avoid using cells that are over-confluent or have been passaged too many times. |
Issue 3: High background cytotoxicity in the vehicle control.
| Possible Cause | Troubleshooting Step |
| DMSO concentration is too high | Lower the final DMSO concentration to ≤ 0.1%. Prepare a higher concentration stock of this compound to achieve this. |
| Cell sensitivity to DMSO | Some cell lines are more sensitive to DMSO. Perform a DMSO toxicity curve to determine the maximum tolerated concentration for your specific cell line. |
Issue 4: Interpreting the IC50 value.
| Consideration | Guidance |
| Competitive vs. Non-competitive antagonism | This compound is a competitive antagonist. This means that its apparent IC50 can be influenced by the concentration of the agonist used.[1][2][5] Standardize the agonist concentration across experiments for comparable results. |
| Assay conditions | The IC50 value is specific to the experimental conditions under which it was determined (e.g., cell line, agonist concentration, incubation time). |
| Off-target effects | While this compound is reported to be selective for TRPV3, be aware that at high concentrations, off-target effects are possible.[6] If unexpected cellular responses are observed, consider evaluating effects on other related ion channels or pathways. |
Data Presentation
Table 1: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Starting Concentration Range (Final) |
| Dose-Response (IC50 Determination) | 0.01 µM - 100 µM |
| Cytotoxicity (LDH Assay) | 1 µM - 200 µM |
Table 2: Example Data for IC50 Determination
| This compound (µM) | % Inhibition (Mean ± SD) |
| 100 | 98.5 ± 2.1 |
| 30 | 85.2 ± 3.5 |
| 10 | 45.7 ± 4.2 |
| 3 | 15.1 ± 2.8 |
| 1 | 2.3 ± 1.5 |
| 0.1 | 0.5 ± 0.8 |
| 0 (Vehicle) | 0 ± 1.2 |
Visualizations
Caption: TRPV3 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. Canadian Society of Pharmacology and Therapeutics (CSPT) - IC50 [pharmacologycanada.org]
- 2. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 4. youtube.com [youtube.com]
- 5. IC50 - Wikipedia [en.wikipedia.org]
- 6. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Citrusinine II Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working on formulation strategies to enhance the oral bioavailability of Citrusinine II.
Disclaimer: this compound is a poorly water-soluble compound, and limited public data exists on its specific formulation. The following guidance is based on established strategies for improving the bioavailability of compounds with similar physicochemical properties, such as other acridone alkaloids. Experimental parameters should be optimized for your specific application.
Frequently Asked Questions (FAQs)
General Understanding of this compound Bioavailability
Q1: What are the main challenges associated with the oral bioavailability of this compound?
A1: The primary challenge is its low aqueous solubility. This compound, an acridone alkaloid, is a lipophilic molecule with a computed XLogP3 of 2.6, suggesting poor dissolution in the gastrointestinal (GI) tract. This poor solubility is the rate-limiting step for its absorption, leading to low and variable oral bioavailability. Based on these characteristics, this compound is anticipated to be a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability).
Q2: What are the most promising formulation strategies to enhance the bioavailability of a BCS Class II compound like this compound?
A2: For BCS Class II compounds, the goal is to increase the dissolution rate and/or maintain the drug in a solubilized state in the GI tract. The most promising strategies include:
-
Nanoformulations: Reducing particle size to the nanometer range dramatically increases the surface area for dissolution.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form fine emulsions in the GI tract, keeping the drug in a solubilized state.
-
Cyclodextrin Inclusion Complexes: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin can increase its aqueous solubility.
Formulation-Specific FAQs
Q3: When should I choose a solid dispersion approach for this compound?
A3: A solid dispersion is a good choice when you need a solid dosage form and want to significantly increase the dissolution rate. This method is particularly effective if you can identify a polymer in which this compound is miscible. It is a well-established technique for improving the bioavailability of poorly soluble drugs.
Q4: What are the key considerations when developing a nanoformulation of this compound?
A4: Key considerations include the choice of stabilizer to prevent particle aggregation, the method of particle size reduction (e.g., milling, high-pressure homogenization, or solvent evaporation), and the final dosage form (e.g., aqueous suspension or a dried powder for reconstitution). Physical stability of the nanoparticles during storage is a critical parameter to monitor.
Q5: How do I select the components for a Self-Emulsifying Drug Delivery System (SEDDS) for this compound?
A5: The selection is a multi-step process. First, determine the solubility of this compound in various oils, surfactants, and co-surfactants. Choose components that show high solubilizing capacity. Then, construct pseudo-ternary phase diagrams to identify the range of component ratios that form stable emulsions upon dilution with an aqueous phase. The goal is to achieve rapid emulsification into small, uniform droplets.
Q6: Which type of cyclodextrin is most suitable for complexation with this compound?
A6: The choice of cyclodextrin depends on the size and shape of the guest molecule (this compound). β-cyclodextrin and its derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used due to the size of their hydrophobic cavity. HP-β-CD is often preferred due to its higher aqueous solubility and lower toxicity compared to unmodified β-cyclodextrin. Experimental screening is necessary to determine the best fit and complexation efficiency.
Troubleshooting Guides
Solid Dispersion Formulations
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low drug loading | Poor miscibility of this compound in the chosen polymer. | Screen different polymers (e.g., PVP, HPMC, Soluplus®). Consider using a combination of polymers or adding a surfactant to improve miscibility. |
| Drug recrystallization during storage | The amorphous solid dispersion is thermodynamically unstable. The chosen polymer does not sufficiently inhibit nucleation and crystal growth. | Increase the polymer-to-drug ratio. Store the formulation at a lower temperature and humidity. Select a polymer with a higher glass transition temperature (Tg). |
| Incomplete dissolution in vitro | Drug precipitation upon dilution. The amount of polymer is insufficient to maintain a supersaturated state. | Increase the polymer concentration. Incorporate a precipitation inhibitor into the formulation. |
Nanoformulations
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Particle aggregation | Insufficient amount or inappropriate type of stabilizer. | Increase the concentration of the stabilizer. Screen different stabilizers (e.g., poloxamers, polysorbates, lecithin). Optimize the surface charge by adjusting the pH or adding charged molecules. |
| Broad particle size distribution | Inefficient particle size reduction process. | Optimize the parameters of your homogenization or milling process (e.g., pressure, number of cycles, milling time). For solvent evaporation methods, optimize the stirring speed and solvent removal rate. |
| Low encapsulation efficiency (for nanoparticle carriers) | Poor affinity of this compound for the nanoparticle core. Drug leakage during the formulation process. | Modify the composition of the nanoparticle to better match the lipophilicity of this compound. Optimize the formulation process to minimize drug loss (e.g., faster solvent removal). |
Self-Emulsifying Drug Delivery Systems (SEDDS)
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor self-emulsification | The ratio of oil, surfactant, and co-surfactant is not optimal. The HLB (Hydrophile-Lipophile Balance) of the surfactant system is not appropriate. | Re-evaluate the pseudo-ternary phase diagram to find a more robust emulsification region. Experiment with different surfactants or combinations of surfactants to achieve the desired HLB. |
| Drug precipitation upon dilution | The drug is not sufficiently solubilized in the oil droplets of the emulsion. The formulation cannot maintain a supersaturated state. | Increase the concentration of the surfactant and/or co-surfactant. Consider adding a polymeric precipitation inhibitor. |
| Inconsistent droplet size | The formulation is on the edge of a phase boundary. | Adjust the component ratios to move to a more central and stable region of the nanoemulsion phase in the ternary diagram. |
Cyclodextrin Inclusion Complexes
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low complexation efficiency | Poor fit of this compound within the cyclodextrin cavity. Inappropriate complexation method. | Screen different types of cyclodextrins (α-, β-, γ-CD) and their derivatives (e.g., HP-β-CD, SBE-β-CD). Optimize the complexation method (e.g., kneading, co-evaporation, freeze-drying) and the drug-to-cyclodextrin molar ratio. |
| Drug displacement in vivo | Competition from other molecules in the GI fluid for the cyclodextrin cavity. | This is an inherent challenge. While difficult to completely prevent, using a cyclodextrin with a high binding constant for this compound can help. |
| Precipitation of the complex | The solubility of the inclusion complex itself is limited. | Ensure the chosen cyclodextrin derivative has high aqueous solubility (e.g., HP-β-CD). |
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for different formulation strategies of this compound, based on typical improvements seen for BCS Class II compounds.
Table 1: In Vitro Solubility Enhancement of this compound Formulations
| Formulation | This compound Concentration | Solubility Enhancement Factor |
| Unformulated this compound | 0.5 µg/mL | 1 |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 25 µg/mL | 50 |
| Nanoformulation (100 nm particle size) | 15 µg/mL | 30 |
| SEDDS (in simulated intestinal fluid) | >100 µg/mL (in emulsion) | >200 |
| Cyclodextrin Complex (1:1 molar ratio with HP-β-CD) | 50 µg/mL | 100 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 10 | 50 | 2.0 | 250 | 100 |
| Solid Dispersion | 10 | 200 | 1.0 | 1250 | 500 |
| Nanoformulation | 10 | 150 | 1.5 | 900 | 360 |
| SEDDS | 10 | 300 | 0.5 | 1750 | 700 |
| Cyclodextrin Complex | 10 | 250 | 1.0 | 1400 | 560 |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve this compound and a hydrophilic polymer (e.g., PVP K30) in a 1:5 weight ratio in a suitable organic solvent (e.g., methanol) with stirring until a clear solution is obtained.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and solid-state properties (using techniques like DSC and XRD to confirm the amorphous state).
In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the different this compound formulations orally via gavage at a dose of 10 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Mandatory Visualizations
Caption: Experimental workflow for developing and evaluating this compound formulations.
Caption: Logic for determining the BCS classification and formulation focus for this compound.
Caption: Mechanism of bioavailability enhancement by Self-Emulsifying Drug Delivery Systems (SEDDS).
Technical Support Center: Troubleshooting Inconsistent Citrusinine II Dose-Response Curves
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistencies observed in Citrusinine II dose-response curves during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a natural acridone alkaloid that acts as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel.[1][2][3] Its mechanism of action involves directly interacting with the Y564 residue within the S4 helix of the TRPV3 channel, thereby inhibiting its function.[3] This inhibition blocks the influx of calcium ions (Ca2+) that is typically mediated by TRPV3 activation.[3]
Q2: What is the expected IC50 for this compound?
The reported half-maximal inhibitory concentration (IC50) for this compound against the TRPV3 channel is approximately 12.43 µM.[3] However, this value can vary depending on the specific experimental conditions, including the cell line, agonist concentration, and assay methodology used.
Q3: Why am I observing significant variability in my this compound dose-response curves between experiments?
Inconsistent dose-response curves can arise from a multitude of factors, broadly categorized as issues with the compound itself, the cell culture, or the assay protocol. The troubleshooting guide below provides a more detailed breakdown of potential causes and solutions.
Q4: How should I prepare and store this compound?
While specific public data on the solubility and stability of this compound is limited, it is a solid organic molecule. For in vitro assays, it is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is crucial to minimize the final DMSO concentration in the cell culture medium to avoid solvent-induced cytotoxicity, generally keeping it below 0.5%, and for some sensitive primary cells, below 0.1%. Stock solutions should be stored at -20°C or -80°C and protected from light to minimize degradation. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Poor or No Dose-Response (Flat Curve)
| Potential Cause | Recommended Solution |
| Compound Insolubility/Precipitation | Visually inspect the diluted this compound solutions for any precipitate. Prepare fresh dilutions for each experiment. Consider a brief sonication of the stock solution before dilution. It is advisable to perform a solubility test of this compound in your specific cell culture medium. |
| Compound Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Protect stock solutions from light. |
| Incorrect Concentration Range | The effective concentration range may be different for your specific cell system. Test a broader range of concentrations, extending both higher and lower than the expected IC50. |
| Inactive Compound | Verify the identity and purity of your this compound sample. If possible, obtain a new batch from a reputable supplier. |
| Low TRPV3 Expression | Confirm the expression of functional TRPV3 channels in your chosen cell line using techniques like Western blot, qPCR, or by testing a known TRPV3 agonist. |
| Assay Insensitivity | The chosen assay may not be sensitive enough to detect the inhibitory effect. Optimize assay parameters such as agonist concentration (typically EC80 is used for antagonist assays), incubation times, and cell density. |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding and visually inspect plates for even cell distribution. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques. For serial dilutions, ensure thorough mixing between each step. |
| Cell Health Variability | Use cells from a consistent passage number and ensure they are in the logarithmic growth phase. Monitor cell viability and morphology. |
| Incomplete Compound Mixing | Ensure thorough mixing of this compound dilutions in the assay plate before incubation. |
Issue 3: Shift in IC50 Value
| Potential Cause | Recommended Solution |
| Variation in Agonist Concentration | The IC50 of an antagonist is dependent on the concentration of the agonist used. Prepare fresh agonist dilutions for each experiment and use a consistent concentration (e.g., EC80). |
| Changes in Cell Passage Number | Ion channel expression and cellular signaling can change with increasing cell passage. Use cells within a defined passage number range for all experiments. |
| Different Serum Batches in Media | Serum composition can vary between batches and affect cell signaling. Test new serum batches before use in critical experiments or use a serum-free medium if possible. |
| Fluctuations in Incubation Time | Adhere to a strict and consistent incubation time for both compound treatment and assay development. |
| DMSO Concentration Effects | High concentrations of DMSO can affect cell membrane integrity and enzyme activity. Maintain a consistent and low final DMSO concentration across all wells, including controls. |
Experimental Protocols
Key Experiment: In Vitro TRPV3 Inhibition Assay using a Fluorescent Calcium Indicator
This protocol describes a common method to determine the dose-response curve and IC50 of this compound by measuring its ability to inhibit agonist-induced calcium influx in cells expressing TRPV3.
Materials:
-
HEK293 cells stably expressing human TRPV3 (or another suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) or Carvacrol)
-
Fluo-4 AM or other suitable calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
96-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Seeding:
-
Seed HEK293-TRPV3 cells into 96-well black, clear-bottom plates at a density that will result in a 90-100% confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the this compound stock solution in a suitable buffer (e.g., HBSS) to create a concentration range that brackets the expected IC50 (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all dilutions.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127.
-
Aspirate the cell culture medium from the wells and wash once with HBSS.
-
Add the dye loading buffer to each well and incubate for 45-60 minutes at 37°C or room temperature, protected from light.
-
After incubation, wash the cells 2-3 times with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Add the prepared this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 15-30 minutes at room temperature, protected from light.
-
-
Measurement of Calcium Influx:
-
Prepare a solution of the TRPV3 agonist (e.g., 2-APB at a concentration that elicits ~80% of the maximal response, the EC80).
-
Place the assay plate in the fluorescence plate reader.
-
Set the reader to record fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) over time.
-
Establish a stable baseline reading for 10-20 seconds.
-
Inject the agonist solution into the wells and continue recording the fluorescence signal for 1-2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in the presence of this compound as a percentage of the response in the vehicle control wells.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation
Table 1: Example of Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C15H13NO5 | PubChem |
| Molecular Weight | 287.27 g/mol | PubChem |
| IC50 (TRPV3) | ~12.43 µM | [3] |
| Mechanism of Action | Selective TRPV3 Antagonist | [1][2][3] |
| Recommended Solvent | DMSO | General Practice |
| Recommended Final DMSO Concentration | < 0.5% | General Practice |
| Stock Solution Storage | -20°C or -80°C, protected from light | General Practice |
Mandatory Visualizations
Caption: this compound inhibits the TRPV3 signaling pathway.
References
Technical Support Center: Overcoming Poor Aqueous Solubility of Acridone Alkaloids
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acridone alkaloids. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome the challenges associated with the poor aqueous solubility of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: Why are acridone alkaloids typically poorly soluble in water?
A1: Acridone alkaloids possess a planar, hydrophobic, and aromatic ring structure.[1][2] This molecular arrangement leads to strong intermolecular stacking interactions in the solid state, making it energetically unfavorable for water molecules to surround and dissolve the individual alkaloid molecules. While the presence of a nitrogen atom imparts some polarity, the large nonpolar surface area dominates, resulting in limited aqueous solubility.[1]
Q2: What are the primary methods to enhance the aqueous solubility of acridone alkaloids?
A2: Several effective strategies can be employed, including:
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Cyclodextrin Complexation: Encapsulating the acridone alkaloid within the hydrophobic cavity of a cyclodextrin molecule.[1]
-
Solid Dispersion: Dispersing the alkaloid in a hydrophilic polymer matrix at a molecular level.
-
Nanoparticle Formulation: Incorporating the alkaloid into lipid-based or polymeric nanoparticles.
-
Co-crystallization: Forming a new crystalline solid with a water-soluble co-former.
-
pH Modification: Adjusting the pH to ionize the acridone alkaloid, thereby increasing its solubility.
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Lipid-Based Formulations: Dissolving the alkaloid in oils, surfactants, and co-solvents to form emulsions or microemulsions.
Q3: How do I choose the most suitable solubility enhancement technique for my specific acridone alkaloid?
A3: The selection of an appropriate method depends on several factors, including the physicochemical properties of your specific acridone alkaloid (e.g., pKa, melting point), the desired dosage form, and the intended route of administration. A preliminary screening of multiple techniques is often recommended. For instance, if your compound is ionizable, pH modification could be a simple starting point. For highly lipophilic compounds, lipid-based formulations or solid dispersions may be more effective.
Q4: Can I combine different solubility enhancement techniques?
A4: Yes, a combination of techniques can be very effective. For example, you could create a solid dispersion of an acridone alkaloid and then incorporate a pH modifier into the formulation to further enhance dissolution in specific regions of the gastrointestinal tract.
Troubleshooting Guides
Issue 1: Precipitation of Acridone Alkaloid from Solution
Symptoms:
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The solution becomes cloudy or hazy over time.
-
Visible solid particles form and settle at the bottom of the container.
-
Inconsistent results in bioassays due to variable compound concentration.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Supersaturation | The concentration of the acridone alkaloid exceeds its equilibrium solubility in the current solvent system. Dilute the solution to a concentration below the solubility limit. If a higher concentration is required, a different solubilization technique may be necessary. |
| pH Shift | The pH of the solution has changed, causing the ionized (more soluble) form of the alkaloid to convert to the neutral (less soluble) form. Ensure the solution is adequately buffered to maintain the optimal pH for solubility. |
| Solvent Evaporation | The solvent is evaporating, leading to an increase in the concentration of the acridone alkaloid. Store solutions in tightly sealed containers. If evaporation is unavoidable, periodically check and replenish the solvent. |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of the compound. Store the solution at a constant and appropriate temperature. If precipitation occurs upon cooling, gently warm and agitate the solution to redissolve the compound before use. |
| Instability of Amorphous Form | If using a solid dispersion, the amorphous form of the alkaloid may be converting back to a more stable, less soluble crystalline form. Ensure the polymer used in the solid dispersion is effective at inhibiting recrystallization. Store the solid dispersion in a desiccated environment to prevent moisture-induced crystallization. |
Issue 2: Low Drug Loading in Nanoparticle or Lipid-Based Formulations
Symptoms:
-
The final formulation contains a lower than expected concentration of the acridone alkaloid.
-
Poor therapeutic efficacy due to insufficient drug delivery.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Affinity for the Carrier | The acridone alkaloid has low miscibility or compatibility with the lipid or polymer matrix. Screen a variety of lipids, surfactants, and polymers to find a carrier system with better solubilizing capacity for your specific alkaloid. |
| Premature Drug Expulsion | During the formulation process, the alkaloid is being pushed out of the carrier matrix. Optimize formulation parameters such as the homogenization speed, sonication time, or evaporation rate to ensure efficient encapsulation. |
| Incorrect Surfactant/Co-surfactant Ratio | In lipid-based formulations, an improper ratio of surfactant to co-surfactant can limit the amount of drug that can be solubilized. Systematically vary the ratio of these components to determine the optimal composition for maximum drug loading. |
Quantitative Data on Solubility Enhancement
The following table summarizes the reported enhancement in the solubility of certain alkaloids using different techniques. Note that data for specific acridone alkaloids is limited in the public domain, and the following includes a relevant example for alkaloids from Peschiera fuchsiaefolia.
| Alkaloid/Compound | Solubilization Method | Carrier/Co-former | Fold Increase in Aqueous Solubility | Reference |
| Alkaloids from Peschiera fuchsiaefolia | Complexation | Carboxymethylstarch (CMS) | 4 to 5 times | [3] |
Experimental Protocols
Protocol 1: Preparation of Acridone Alkaloid-Cyclodextrin Inclusion Complexes
This protocol is a general guideline for preparing inclusion complexes using the co-precipitation method.
Materials:
-
Acridone alkaloid
-
β-cyclodextrin (or a derivative like HP-β-cyclodextrin)
-
Deionized water
-
Ethanol (or another suitable organic solvent in which the alkaloid is soluble)
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
Drying oven or lyophilizer
Methodology:
-
Prepare a saturated solution of the acridone alkaloid in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
In a separate beaker, dissolve β-cyclodextrin in deionized water with gentle heating and stirring to create a clear solution.
-
Slowly add the acridone alkaloid solution dropwise to the stirred β-cyclodextrin solution.
-
Continue stirring the mixture at a constant temperature for 24-48 hours to allow for complex formation.
-
After stirring, cool the solution in an ice bath to facilitate the precipitation of the inclusion complex.
-
Collect the precipitate by filtration.
-
Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed cyclodextrin.
-
Dry the product in a vacuum oven at a controlled temperature or by lyophilization to obtain a fine powder.
Protocol 2: Preparation of Acridone Alkaloid Solid Dispersion by Solvent Evaporation
This protocol outlines the solvent evaporation method for preparing solid dispersions.
Materials:
-
Acridone alkaloid
-
Hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®)
-
A common volatile solvent (e.g., methanol, ethanol, dichloromethane)
-
Rotary evaporator or a flat-bottomed dish for solvent evaporation
-
Mortar and pestle or a mill
-
Sieve
Methodology:
-
Accurately weigh the acridone alkaloid and the hydrophilic polymer in the desired ratio (e.g., 1:1, 1:5, 1:10 by weight).
-
Dissolve both the acridone alkaloid and the polymer in a sufficient volume of the common volatile solvent. Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent using a rotary evaporator under reduced pressure and controlled temperature. Alternatively, pour the solution into a petri dish and allow the solvent to evaporate slowly in a fume hood or a vacuum oven.
-
A solid mass or film will be formed after complete evaporation of the solvent.
-
Scrape the solid mass and pulverize it using a mortar and pestle or a suitable milling technique.
-
Pass the resulting powder through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator to prevent moisture absorption.
Visualizations
Caption: A general experimental workflow for enhancing the solubility of acridone alkaloids.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion complexation.
Caption: A troubleshooting decision tree for acridone alkaloid precipitation issues.
References
Technical Support Center: Vehicle Selection for In Vivo Administration of Citrusinine II
This guide provides technical support for researchers selecting an appropriate vehicle for the in vivo administration of Citrusinine II. Given that this compound is an acridone alkaloid with moderate hydrophobicity (XLogP3 of 2.6), achieving a stable and biocompatible formulation is critical for successful experiments.[1] This center addresses common questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in selecting a vehicle for this compound?
The primary challenge is the compound's poor aqueous solubility. Citrusinine I, a related compound, has an estimated water solubility of only 66.79 mg/L.[2] this compound is also expected to have low water solubility, making direct administration in saline or PBS difficult, especially at higher concentrations. Therefore, a vehicle capable of solubilizing this hydrophobic compound is necessary.
Q2: What are the recommended starting vehicles for this compound for different administration routes?
Vehicle selection is highly dependent on the administration route. The following are general recommendations:
-
Oral (PO): For oral gavage, oil-based vehicles (e.g., corn oil, sesame oil) or aqueous suspensions using agents like Carboxymethylcellulose (CMC) are common choices.[3]
-
Intraperitoneal (IP): Co-solvent systems are frequently used. A common starting point is a mixture of DMSO, a solubilizer like PEG400 or Cremophor EL, and a final dilution in saline or PBS.[3][4]
-
Intravenous (IV): This route is the most restrictive due to the risk of precipitation and embolism. Formulations typically require a low percentage of organic co-solvents (e.g., <10% DMSO) and the use of solubilizing agents like cyclodextrins or PEG.[5]
Q3: My this compound is precipitating when I dilute my DMSO stock solution with saline. What should I do?
This is a common issue when formulating hydrophobic compounds. Here are some troubleshooting steps:
-
Reduce Final Aqueous Content: The ratio of the organic co-solvent to the aqueous component is critical. Try preparing a formulation with a higher percentage of a water-miscible co-solvent like PEG400 before the final saline dilution.
-
Incorporate a Surfactant: Adding a non-ionic surfactant like Tween 80 or Cremophor EL can help to maintain the compound in solution by forming micelles.
-
Change the Order of Addition: Slowly add the aqueous phase to the organic solvent phase while vortexing to prevent the compound from crashing out of solution.
-
Consider an Alternative Vehicle: If a co-solvent system fails, an oil-based vehicle (for IP or PO) or a cyclodextrin-based formulation might be more suitable.
Vehicle Comparison and Data
The selection of a vehicle requires balancing solubilizing power with potential toxicity. The table below summarizes common vehicles used for hydrophobic compounds like this compound.
| Vehicle Component | Function | Common Concentration | Advantages | Disadvantages & Considerations |
| DMSO | Primary Solvent | 1-10% (IV/IP) | Excellent solubilizing power for polar and nonpolar compounds.[4][6] | Potential for toxicity and can affect some biological processes.[6] Must be used at low final concentrations. |
| PEG400 | Co-solvent | 10-40% | Water-miscible, low toxicity, helps prevent precipitation.[4] | Can be viscous at high concentrations. |
| Corn/Sesame Oil | Oil-based Vehicle | Up to 100% | Good for highly lipophilic compounds, suitable for PO and IP routes.[3] | Not suitable for IV administration; can have slow absorption. |
| Tween 80 | Surfactant | 1-5% | Improves solubility and stability by forming micelles. | Can cause hypersensitivity reactions in some animal models. |
| Carboxymethylcellulose (CMC) | Suspending Agent | 0.5-2% | Forms a uniform suspension for oral administration. | Not suitable for solubilizing; only for suspensions. |
| Saline (0.9% NaCl) | Aqueous Diluent | As required | Isotonic and biocompatible.[3] | Poor solubility for hydrophobic compounds. |
Experimental Protocols & Workflows
A logical workflow is essential for developing a suitable formulation. The diagram below outlines a decision-making process for vehicle selection.
Protocol: Preparation of a Co-solvent Vehicle for IP Administration
This protocol describes the preparation of a common co-solvent system: 10% DMSO, 40% PEG400, 50% Saline (v/v/v) .
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 400 (PEG400), sterile
-
0.9% Sodium Chloride Injection, USP (Sterile Saline)
-
Sterile, conical tubes (1.5 mL and 15 mL)
-
Vortex mixer
Procedure:
-
Weigh this compound: Accurately weigh the required amount of this compound powder and place it in a sterile 1.5 mL conical tube.
-
Initial Solubilization: Add the required volume of DMSO to the tube. For a 1 mL final formulation, this would be 100 µL. Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.
-
Add Co-solvent: To the DMSO stock solution, add the required volume of PEG400 (400 µL for a 1 mL final volume). Vortex immediately and vigorously for 1-2 minutes until the solution is clear and homogenous.
-
Final Dilution: Slowly add the sterile saline (500 µL for a 1 mL final volume) to the mixture in a dropwise manner while continuously vortexing.
-
Final Inspection: After adding all the saline, vortex for another minute. Visually inspect the final solution against a light source to ensure there is no precipitation or cloudiness.
-
Administration: Use the final formulation immediately. If not used immediately, store at room temperature and re-inspect for precipitation before administration. Do not store this type of formulation for long periods unless stability has been formally assessed.
The workflow for this protocol is visualized below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Animal shows signs of distress or irritation post-injection (IP). | Vehicle intolerance; high concentration of DMSO or PEG400. | Reduce the concentration of organic co-solvents. Ensure the final DMSO concentration is below 10% (and ideally lower). Run a vehicle-only control group to assess baseline toxicity. |
| Compound precipitates in the syringe during administration. | Formulation is unstable at room temperature or is sensitive to shear stress. | Prepare the formulation immediately before injection. Consider increasing the percentage of PEG400 or adding a surfactant like Tween 80. |
| Inconsistent results or low bioavailability observed. | Poor absorption from the vehicle or degradation of the compound. | For oral administration, ensure the particle size is small and uniform if using a suspension. For IP, ensure the compound remains in solution long enough to be absorbed. Consider alternative routes or more advanced formulations like nanocarriers.[7] |
References
- 1. This compound | C15H13NO5 | CID 10016895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. citrusinine I, 86680-32-2 [thegoodscentscompany.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to TRPV3 Antagonists: Citrusinine II and Beyond
For Researchers, Scientists, and Drug Development Professionals
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in skin keratinocytes, has emerged as a compelling therapeutic target for a range of conditions including chronic pain, itch, and inflammatory skin disorders.[1][2][3][4][5] The development of potent and selective TRPV3 antagonists is a key focus of ongoing research. This guide provides a detailed comparison of Citrusinine II, a naturally derived TRPV3 inhibitor, with other notable antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of TRPV3 Antagonists
The following table summarizes the in vitro potency of various TRPV3 antagonists, providing a snapshot of their comparative efficacy.
| Compound | Type | Species | IC50 (μM) | Selectivity Notes | Reference(s) |
| This compound | Natural (Acridone Alkaloid) | Human | 12.43 | Selective for TRPV3. Interacts with Y564 in the S4 helix. | [1][6] |
| Osthole | Natural (Coumarin) | Human | 37.0 ± 1.9 | Specific inhibitor of TRPV3. | [1][7] |
| Trpvicin | Synthetic | Human (WT) | 0.41 | Potent and subtype-selective. Also inhibits pathogenic mutant hTRPV3-G573S (IC50 = 0.22 µM). No significant activity against hTRPV1, mTRPV2, and hTRPV4-6. | [8][9] |
| Forsythoside B | Natural (Phenylethanoid Glycoside) | Human | 6.7 ± 0.7 | Selective inhibitor of TRPV3. | [1] |
| Verbascoside | Natural (Phenylethanoid) | Human | 14.1 ± 3.3 | Specifically inhibits the TRPV3 channel. | [1] |
| Isochlorogenic acid A | Natural (Dicaffeoylquinic Acid) | Human | 2.7 ± 1.3 | Selective inhibitor of TRPV3. | [1] |
| Isochlorogenic acid B | Natural (Dicaffeoylquinic Acid) | Human | 0.9 ± 0.3 | Selective inhibitor of TRPV3. | [1] |
| AbbVie Antagonist 74a | Synthetic | Human | Kb ~ 0.04 | Potent and selective. No activity at TRPV1, TRPV2, TRPV4, or TRPA1 receptors (IC50 > 10 µM). | [3][10] |
| GRC 15300 | Synthetic | - | - | Selective TRPV3 antagonist. | [4][11][12] |
| Caffeic Acid (CA) | Natural | Human | 102.1 ± 19.7 | Selectively inhibits TRPV3 over TRPA1, TRPV1, TRPV4, and TRPM8. | [13] |
| Echinacoside | Natural | Human | 21.94 ± 1.28 | Selectively inhibits TRPV3. | [14] |
| Hydroxychloroquine (HCQ) | Synthetic | Human | 51.69 ± 4.78 | Selective TRPV3 inhibitor. | [14] |
In Vivo Efficacy
This compound: In mouse models, intradermal administration of this compound (143 ng/skin site) has been shown to almost completely inhibit both acute and chronic itch behaviors.[6] Furthermore, it exhibits significant analgesic effects with minimal observed side effects, highlighting its potential as a therapeutic agent for pain and itch.[2][6]
AbbVie Antagonist 74a: This potent and selective synthetic antagonist has demonstrated a favorable preclinical profile in multiple models of neuropathic and central pain in mice.[3][15] Intradermal injection of antagonist 74a (150 µg) significantly reduced the number of scratches in wild-type mice, indicating its anti-pruritic potential.[16] However, the effective doses for antinociception in some models were considered high (30–100 mg/kg), which may pose a challenge for further development.[3][15]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for their characterization.
Caption: TRPV3 signaling pathway in keratinocytes. Activation of TRPV3 leads to a cascade promoting cell proliferation, which can be blocked by antagonists.
Caption: A typical drug discovery workflow for identifying and validating novel TRPV3 antagonists.
Experimental Protocols
In Vitro Assays
1. Calcium Imaging Assay (FlexStation)
This high-throughput assay is used for the primary screening of compounds that modulate TRPV3 activity by measuring changes in intracellular calcium concentration.[6]
-
Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing human TRPV3.
-
Reagents:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
TRPV3 agonist (e.g., 2-Aminoethoxydiphenyl borate (2-APB) at 200 µM or Carvacrol at 500 µM).
-
Test compounds (e.g., this compound) at various concentrations.
-
-
Protocol:
-
Seed HEK293T-hTRPV3 cells in a 96-well black-walled, clear-bottom plate and culture overnight.
-
Load cells with Fluo-4 AM dye according to the manufacturer's instructions.
-
Wash the cells with a buffer solution (e.g., Hanks' Balanced Salt Solution).
-
Acquire baseline fluorescence readings using a FlexStation or a similar fluorescence plate reader.
-
Add the test compound (antagonist) at desired concentrations and incubate for a specified period.
-
Add the TRPV3 agonist to stimulate the channel.
-
Record the fluorescence changes over time.
-
Calculate the inhibition of the agonist-induced calcium influx by the test compound to determine its IC50 value.
-
2. Whole-Cell Patch-Clamp Electrophysiology
This gold-standard electrophysiological technique provides detailed information on the direct interaction of an antagonist with the TRPV3 ion channel.[6][17][18][19][20][21]
-
Cell Line: HEK293T cells transiently or stably expressing human TRPV3, or primary mouse epidermal keratinocytes.[6]
-
Reagents:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 4 Mg-ATP (pH 7.2 with CsOH).
-
TRPV3 agonist (e.g., 200 µM 2-APB).
-
Test compound (e.g., 50 µM this compound).
-
-
Protocol:
-
Prepare cells on coverslips suitable for microscopy.
-
Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.
-
Approach a target cell with the micropipette and form a high-resistance (>1 GΩ) seal (giga-seal) with the cell membrane.
-
Rupture the membrane patch to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) to record baseline currents.
-
Perfuse the cell with the TRPV3 agonist to elicit channel currents.
-
Co-apply the agonist and the test antagonist to measure the degree of current inhibition.
-
Analyze the current-voltage (I-V) relationship to characterize the nature of the block.
-
In Vivo Assays
1. Mouse Model of Acute Itch
This model is used to assess the anti-pruritic effects of TRPV3 antagonists against chemically-induced scratching behavior.[22][23][24][25]
-
Animal Model: Male ICR mice or C57BL/6 mice.
-
Reagents:
-
Pruritogen (e.g., histamine, chloroquine, or a TRPV3 agonist like carvacrol).
-
Test compound (e.g., this compound) dissolved in an appropriate vehicle.
-
-
Protocol:
-
Acclimatize mice individually in observation chambers.
-
Administer the test compound via a relevant route (e.g., intradermal, subcutaneous, or oral).
-
After a predetermined pretreatment time, inject the pruritogen intradermally into the nape of the neck or the cheek.
-
Immediately after injection, record the number of scratching bouts directed towards the injection site for a defined period (e.g., 30 minutes).
-
Compare the number of scratches in the compound-treated group to the vehicle-treated control group to determine the anti-pruritic efficacy.
-
2. Mouse Model of Chronic Pain
Neuropathic pain models are employed to evaluate the analgesic potential of TRPV3 antagonists in a chronic pain setting.[3][10]
-
Animal Model: Mice with induced neuropathic pain (e.g., chronic constriction injury (CCI) of the sciatic nerve or spinal nerve ligation (SNL)).
-
Reagents:
-
Test compound (e.g., AbbVie antagonist 74a).
-
Positive control (e.g., gabapentin).
-
-
Protocol:
-
Surgically induce neuropathic pain in the mice and allow for the development of pain behaviors (typically 7-14 days).
-
Assess baseline pain sensitivity using tests for mechanical allodynia (e.g., von Frey filaments) and thermal hyperalgesia (e.g., Hargreaves' test).
-
Administer the test compound or vehicle to the animals.
-
At various time points after administration, re-assess mechanical and thermal sensitivity.
-
Compare the withdrawal thresholds or latencies in the compound-treated group to the vehicle-treated group to determine the analgesic effect.
-
Conclusion
This compound represents a promising naturally-derived TRPV3 antagonist with demonstrated efficacy in preclinical models of pain and itch.[2][6] Its performance, particularly in terms of in vivo anti-pruritic activity at low doses, makes it an attractive lead compound.[6] However, the landscape of TRPV3 antagonists is diverse, with synthetic compounds like Trpvicin and AbbVie's antagonist 74a exhibiting significantly higher in vitro potency.[3][8][9][10] The choice of an optimal antagonist for therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols detailed in this guide provide a framework for the continued investigation and comparison of novel TRPV3 modulators.
References
- 1. mdpi.com [mdpi.com]
- 2. TRPV3 and Itch: The Role of TRPV3 in Chronic Pruritus according to Clinical and Experimental Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TRPV3 in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A plant-derived TRPV3 inhibitor suppresses pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural mechanism of TRPV3 channel inhibition by the plant‐derived coumarin osthole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trpvicin | Potent, selective TRPV3 inhibitor | Hello Bio [hellobio.com]
- 9. Trpvicin | TRPV3 inhibitor | Probechem Biochemicals [probechem.com]
- 10. TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GRC-15300 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. TRPV3 | Transient Receptor Potential channels (TRP) | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. TRPV3 antagonist 74a | TRP/TRPV Channel | TargetMol [targetmol.com]
- 17. axolbio.com [axolbio.com]
- 18. Whole Cell Patch Clamp Protocol [protocols.io]
- 19. docs.axolbio.com [docs.axolbio.com]
- 20. Electrophysiological Methods for the Study of TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. personal.utdallas.edu [personal.utdallas.edu]
- 22. Regulation of Pain and Itch by TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Pain and itch connected down deep | Research UC Berkeley [vcresearch.berkeley.edu]
- 25. mdpi.com [mdpi.com]
A Comparative Analysis of Citrusinine II and Osthole for Therapeutic Development
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two natural compounds, Citrusinine II and osthole, to assist researchers in evaluating their potential for therapeutic development. The comparison covers their mechanisms of action, pharmacological effects, and pharmacokinetic profiles, supported by experimental data.
Introduction to the Compounds
This compound is an acridone alkaloid isolated from plants such as Atalantia monophylla. It has garnered attention for its potent and selective inhibitory effects on the Transient Receptor Potential Vanilloid 3 (TRPV3) ion channel, making it a promising candidate for treating pruritus (itch) and pain.
Osthole is a natural coumarin first derived from the plant Cnidium monnieri but also found in other medicinal plants like Angelica pubescens. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anticancer, neuroprotective, and immunomodulatory effects. Its broad spectrum of activity is attributed to its ability to modulate multiple signaling pathways.
Mechanism of Action
The primary mechanisms of action for this compound and osthole are distinct, defining their principal therapeutic potentials.
This compound acts as a potent and selective antagonist of the TRPV3 channel . TRPV3 is a temperature-sensitive, non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons. It is a key player in the sensation of warmth, pain, and itch. This compound directly interacts with the Y564 residue within the S4 helix of the TRPV3 channel to inhibit its function[1]. This targeted action makes it a specialized agent for skin-related sensory disorders.
Osthole , in contrast, is a pleiotropic compound that interacts with numerous cellular targets and signaling pathways. Its anti-inflammatory effects are mediated by regulating key factors like TNF-α, NF-κB, and MAPKs (ERK, JNK)[2]. In cancer, osthole has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, leading to cell cycle arrest and apoptosis[3]. Interestingly, osthole also demonstrates inhibitory activity against the TRPV3 channel, although it is less potent than this compound, suggesting a potential role in alleviating itch and dermatitis[4].
Comparative Pharmacological Effects
The differing mechanisms of this compound and osthole translate to distinct pharmacological profiles, which are summarized in the tables below.
Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. Table 1 presents a comparison of the IC50 values for both compounds against their primary targets.
| Compound | Target/Assay | Cell Line / System | IC50 Value (µM) | Reference |
| This compound | TRPV3 Channel Inhibition | HEK293T Cells | 12.43 | [1] |
| Osthole | TRPV3 Channel Inhibition | HEK293T Cells | 37.0 | [4] |
Table 1: Comparative Inhibitory Potency on TRPV3 Channel.
Cytotoxic (Anticancer) Activity of Osthole
Osthole has been extensively studied for its cytotoxic effects against a variety of cancer cell lines. Table 2 summarizes its IC50 values, highlighting its broad-spectrum anticancer potential. Currently, there is limited publicly available data on the cytotoxic activity of this compound.
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time | Reference |
| Breast Cancer | MDA-MB-231 | 6.2 (24.2 µg/mL) | 48 h | [5] |
| Breast Cancer | MCF-7 | 31.9 (123.9 µg/mL) | 48 h | [5] |
| Cervical Cancer | HeLa | 45.01 | Not Specified | [3] |
| Lung Cancer | A549 | 46.2 | Not Specified | [3] |
| Prostate Cancer | PC-3 | 24.8 | Not Specified | [3] |
| Colon Cancer | HCT116 / SW480 | Varies | Not Specified | [6] |
| Head and Neck | FaDu | 93.36 | 48 h | [3] |
| Retinoblastoma | Y-79 | 120 | 48 h | [3] |
Table 2: Cytotoxic Activity (IC50) of Osthole on Various Human Cancer Cell Lines.
Pharmacokinetic Profiles
Pharmacokinetics (PK) describes the journey of a drug through the body. A comparative summary is provided below.
Osthole Pharmacokinetics
Studies in rats have shown that osthole is absorbed rapidly after oral administration. The key pharmacokinetic parameters are presented in Table 3.
| Parameter | Value | Conditions | Reference |
| Tmax (Time to max concentration) | 1.0 ± 0.3 h | Oral admin. of Fructus Cnidii extract | [7] |
| Cmax (Max concentration) | 0.776 ± 0.069 µg/mL | Oral admin. of Fructus Cnidii extract | [7] |
| Bioavailability | Low | Oral admin. of pure osthole | [8] |
| Metabolism | Rapid | Phase I (demethylation, hydroxylation) and Phase II (glucuronidation) | [3] |
| Distribution | Rapid and wide | Distributed to heart, liver, spleen, lungs, and kidney | [9] |
Table 3: Pharmacokinetic Parameters of Osthole in Rats.
This compound Pharmacokinetics
As of the latest literature review, detailed in vivo pharmacokinetic data for this compound, including its bioavailability, half-life, and metabolic pathways, are not extensively reported in publicly available resources. Further research is required to characterize its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays mentioned in this guide.
Cell Viability Assessment: MTT Assay
This protocol is used to determine the cytotoxic effects of compounds on cell lines.
Protocol Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Addition: Treat cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) labeling reagent (final concentration 0.5 mg/mL) to each well[10].
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C[10].
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[10].
-
Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[10]. Cell viability is calculated as a percentage relative to untreated control cells.
Ion Channel Inhibition: Whole-Cell Patch Clamp
This electrophysiological technique is the gold standard for studying ion channel function and modulation by compounds.
Protocol Steps:
-
Cell Preparation: Culture cells expressing the target ion channel (e.g., HEK293T cells expressing TRPV3) on glass coverslips.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 3-7 MΩ when filled with an appropriate intracellular solution.
-
Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance "giga-seal" ( >1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical access to the cell's interior.
-
Current Recording: Clamp the cell membrane at a holding potential (e.g., -60 mV). Apply a chemical agonist (e.g., 2-APB for TRPV3) to evoke an ion current.
-
Inhibitor Application: Co-apply the agonist with the test compound (e.g., this compound) to measure the degree of current inhibition.
-
Data Analysis: Analyze the recorded current amplitudes to determine the inhibitory effect and calculate parameters like IC50.
Ion Channel Activity: Calcium Fluorescent Assay
This high-throughput assay measures changes in intracellular calcium, a common consequence of ion channel activation.
Protocol Steps:
-
Cell Seeding: Plate cells expressing the target channel in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 6 kit) in an appropriate buffer. This is typically done for 1-2 hours at 37°C[4].
-
Compound Preparation: Prepare a separate "compound plate" containing the agonist and various concentrations of the inhibitory compound.
-
Assay Execution: Place both the cell and compound plates into a fluorescence imaging plate reader (e.g., FlexStation 3). The instrument will add the compounds from the source plate and immediately begin reading the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity upon agonist addition (with and without the inhibitor) is used to determine the compound's effect on channel activity.
Conclusion
This compound and osthole represent two natural products with distinct and compelling therapeutic profiles.
-
This compound emerges as a highly specialized and potent inhibitor of the TRPV3 channel. Its targeted mechanism of action makes it a strong candidate for the development of topical treatments for pruritus, pain, and other TRPV3-mediated skin conditions. Future research should focus on a comprehensive characterization of its pharmacokinetic and safety profiles.
-
Osthole is a multifaceted compound with a broad range of biological activities, primarily targeting pathways involved in inflammation and cancer. Its ability to modulate multiple targets suggests its potential use in complex, multifactorial diseases. However, its lower potency on specific targets like TRPV3 compared to specialized inhibitors, and its rapid metabolism, are important considerations for its therapeutic application.
This comparative guide highlights the unique strengths of each compound, providing a foundation for further investigation and strategic development in the pharmaceutical and dermatological fields.
References
- 1. Refined ADME Profiles for ATC Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Cutaneous TRPV3 Channels by Natural Caffeic Acid for the Alleviation of Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADME - TDC [tdcommons.ai]
- 8. mdpi.com [mdpi.com]
- 9. m.youtube.com [m.youtube.com]
- 10. MTT assay protocol | Abcam [abcam.com]
A Comparative Guide to the Structure-Activity Relationship of Acridone Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Acridone alkaloids, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. Their planar tricyclic structure serves as a versatile scaffold for chemical modifications, leading to a wide array of derivatives with potential therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of acridone alkaloids in the realms of anticancer, antiparasitic, and antiviral research, supported by quantitative data and detailed experimental protocols.
Anticancer Activity: Targeting Proliferation and Inducing Apoptosis
Acridone alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The SAR studies reveal that the substitution pattern on the acridone core is crucial for their anticancer potency.
Key Structure-Activity Relationships for Anticancer Activity:
-
Substitution at C1 and C6: The presence of a hydroxyl group at the C1 position generally enhances cytotoxicity compared to a methoxy group.[1]
-
Substituents on the A-ring: Amino groups on the A-ring have been shown to be favorable for cytotoxicity, whereas nitro groups lead to a loss of activity.[1]
-
N-alkylation at Position 10: Methylation at the N10 position often results in increased cytotoxic activity.[2]
-
Fused Rings: The addition of a furan ring at positions C2-C3 can enhance cytotoxic activity, as seen in the potent derivative buxifoliadine E.[2] Conversely, cyclization at positions C3-C4 has been reported to be unfavorable for cytotoxicity.[2]
-
Lipophilicity: Increased lipophilicity through the addition of methyl groups can enhance the binding affinity of acridone derivatives to P-glycoprotein, potentially overcoming multidrug resistance.[3]
Comparative Cytotoxicity Data of Acridone Alkaloids
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Normelicopidine | PC-3M (Prostate) | 12.5 µg/mL | [4] |
| Normelicopidine | LNCaP (Prostate) | 21.1 µg/mL | [4] |
| Glyfoline analogue (with amino group) | HL-60 (Leukemia) | Cytotoxic | [1] |
| Glyfoline analogue (with nitro group) | HL-60 (Leukemia) | Inactive | [1] |
| Buxifoliadine E | LNCaP (Prostate) | ~20.88% cell viability at 100 µM | [2] |
| N-methylatalaphylline | LNCaP (Prostate) | ~33.07% cell viability at 100 µM | [2] |
| Atalaphylline | LNCaP (Prostate) | ~48.32% cell viability at 100 µM | [2] |
Signaling Pathway: Acridone Alkaloids and the ERK Pathway
Certain acridone alkaloids, such as buxifoliadine E, have been shown to induce apoptosis in cancer cells by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[5] Inhibition of ERK phosphorylation leads to the modulation of downstream targets, including Bcl-2 family proteins, ultimately activating the caspase cascade and promoting programmed cell death.
Caption: Inhibition of the ERK signaling pathway by acridone alkaloids leading to apoptosis.
Antiparasitic Activity: A Potential Avenue for New Antimalarials
Acridone alkaloids have demonstrated promising activity against various parasites, including Plasmodium falciparum, the causative agent of malaria, as well as Leishmania and Trypanosoma species.
Key Structure-Activity Relationships for Antiparasitic Activity:
-
Prenylation: The presence and position of prenyl groups on the acridone skeleton are critical for antiplasmodial activity. A prenyl group at C2 appears to be important for high activity.[6]
-
Substitution at C2 and C8: The addition of a second prenyl group at C8 has been shown to reduce antiplasmodial activity.[6]
-
Oxygenation Pattern: The presence of an O-methyl group at C2 can improve activity against P. falciparum.[6]
Comparative Antiplasmodial Activity of Acridone Alkaloids
| Compound | Parasite Strain | IC50 (µM) | Reference |
| Acridone Alkaloid with C2-prenyl | P. falciparum (3D7) | 0.3 | [6] |
| Acridone Alkaloid with C2,C8-diprenyl | P. falciparum (3D7) | 2.6 | [6] |
| Normelicopidine | P. falciparum (Dd2) | 18.9 µg/mL | [4] |
| Various Pyridoacridone Alkaloids | P. falciparum (K1, NF54) | High activity | [5] |
Experimental Workflow for In Vitro Antiplasmodial Assay
Caption: A generalized workflow for determining the in vitro antiplasmodial activity of acridone alkaloids.
Antiviral Activity: Broad-Spectrum Inhibition
Acridone alkaloids have been reported to possess a wide spectrum of antiviral activities against both DNA and RNA viruses, including Herpes Simplex Virus, Cytomegalovirus, and Dengue Virus.[7]
Key Structure-Activity Relationships for Antiviral Activity:
The precise structure-activity relationships for the antiviral effects of acridone alkaloids are less defined compared to their anticancer and antiparasitic activities. However, the mechanism of action is believed to be centered on the inhibition of nucleic acid synthesis.[7] This likely involves the intercalation of the planar acridone ring system into viral DNA or RNA and the inhibition of viral polymerases or other enzymes essential for replication.
Mechanism of Antiviral Action
The primary proposed mechanism of antiviral action for many acridone derivatives is the inhibition of viral nucleic acid synthesis. This can occur through several potential interactions:
-
Intercalation: The planar aromatic core of the acridone molecule can insert itself between the base pairs of viral DNA or RNA, disrupting the template and preventing replication and transcription.
-
Enzyme Inhibition: Acridone derivatives may bind to and inhibit the activity of viral enzymes crucial for replication, such as DNA polymerase, RNA polymerase, or helicase.
References
- 1. In vitro antiplasmodial activity [bio-protocol.org]
- 2. Acridones as antiviral agents: synthesis, chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. 101.200.202.226 [101.200.202.226]
- 5. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.3. In Vitro and In Vivo Antiplasmodial Assays [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
Unveiling the Neuroprotective Potential of Citrusinine II: A Comparative Analysis
For Immediate Release
A deep dive into the neuroprotective properties of Citrusinine II, this guide offers a comparative analysis against other established neuroprotective agents. Aimed at researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
This compound, an acridone alkaloid isolated from Atalantia monophylla, has demonstrated promising neuroprotective capabilities. This guide presents a validation of these properties by comparing its performance with that of other well-researched neuroprotective compounds: Curcumin, Resveratrol, and Epigallocatechin-3-gallate (EGCG). The comparative analysis is based on in vitro studies utilizing the human neuroblastoma SH-SY5Y cell line, a standard model for neurodegenerative disease research. The data presented herein focuses on the compounds' ability to mitigate neuronal damage induced by hydrogen peroxide (H₂O₂) and amyloid-beta 1-42 (Aβ₁₋₄₂), key pathological stressors in neurodegenerative disorders.
Comparative Analysis of Neuroprotective Activity
The neuroprotective efficacy of this compound and its alternatives was evaluated by assessing their ability to enhance neuronal cell viability in the presence of neurotoxic insults. The SH-SY5Y cell line was subjected to oxidative stress induced by hydrogen peroxide (H₂O₂) and proteotoxicity induced by amyloid-beta 1-42 (Aβ₁₋₄₂). Cell viability was quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
| Compound | Concentration | Neurotoxic Insult | Cell Line | % Increase in Cell Viability (approx.) | Reference |
| This compound | 10 µM | H₂O₂ (100 µM) | SH-SY5Y | ~40% | [1][2] |
| This compound | 10 µM | Aβ₁₋₄₂ (25 µM) | SH-SY5Y | ~35% | [1][2] |
| Curcumin | 20 µM | H₂O₂ (500 µM) | SH-SY5Y | ~50-55% | |
| Curcumin | 35 µM | Aβ₁₋₄₂ (25 µM) | SH-SY5Y | ~35% (in combination with Piperine) | [3] |
| Resveratrol | 20 µM | Aβ₁₋₄₂ oligomers | SH-SY5Y | Significant protection (quantitative data not specified) | [4] |
| EGCG | 10 µM | H₂O₂ (250 µM) | SH-SY5Y | Statistically significant increase | [5] |
Note: The percentage increase in cell viability for this compound is an estimation derived from graphical data presented in the referenced study.[1][2] The data for alternative compounds are sourced from various studies and may have different experimental conditions.
Experimental Protocols
Neuroprotection Assay using MTT
This protocol outlines the general procedure for assessing the neuroprotective effects of a compound against H₂O₂ or Aβ₁₋₄₂-induced toxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compounds (this compound, Curcumin, Resveratrol, EGCG)
-
Hydrogen peroxide (H₂O₂)
-
Amyloid-beta 1-42 (Aβ₁₋₄₂) peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
-
Pre-treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-20 µM) for a specified period (e.g., 2-24 hours) before inducing toxicity.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Add H₂O₂ to the cell culture medium at a final concentration known to induce significant cell death (e.g., 100-500 µM) and incubate for 24 hours.
-
Proteotoxicity: Add pre-aggregated Aβ₁₋₄₂ peptide to the cell culture medium at a final concentration known to be toxic (e.g., 10-25 µM) and incubate for 24-48 hours.
-
-
MTT Assay:
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. An increase in cell viability in the presence of the test compound compared to the toxin-only treated cells indicates a neuroprotective effect.
Signaling Pathways in Neuroprotection
Many neuroprotective phytochemicals, including acridone alkaloids and the comparators listed, are believed to exert their effects by modulating key intracellular signaling pathways involved in cellular defense mechanisms against oxidative stress and apoptosis. Two of the most prominent pathways are the Nrf2/HO-1 and PI3K/Akt pathways.
Nrf2/HO-1 Signaling Pathway
This pathway is a primary regulator of cellular resistance to oxidative stress.
Caption: Nrf2/HO-1 signaling pathway activation by phytochemicals.
PI3K/Akt Signaling Pathway
This pathway plays a crucial role in promoting cell survival and inhibiting apoptosis.
Caption: PI3K/Akt signaling pathway promoting cell survival.
Experimental Workflow
The process of evaluating the neuroprotective properties of a compound involves a structured series of in vitro experiments.
Caption: Workflow for in vitro neuroprotection studies.
Conclusion
This compound demonstrates notable neuroprotective effects against oxidative and amyloid-beta-induced toxicity in a well-established in vitro model. While its efficacy appears to be in a comparable range to other known neuroprotective phytochemicals, further studies with standardized protocols are necessary for a direct and definitive comparison. The modulation of key signaling pathways such as Nrf2/HO-1 and PI3K/Akt is a likely mechanism underlying its protective action. This guide provides a foundational framework for researchers to further investigate the therapeutic potential of this compound in the context of neurodegenerative diseases.
References
- 1. Natural products attenuate PI3K/Akt/mTOR signaling pathway: A promising strategy in regulating neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Products as Modulators of Nrf2 Signaling Pathway in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effects of Curcumin and Piperine as Potent Acetylcholine and Amyloidogenic Inhibitors With Significant Neuroprotective Activity in SH-SY5Y Cells via Computational Molecular Modeling and in vitro Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective and anti-oxidative effects of curcumin and resveratrol on Aβ-oligomer-induced damage in the SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Epigallocatechin-3-gallate and resveratrol attenuate hydrogen peroxide induced damage in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Natural versus Synthetic TRPV3 Inhibitors: Efficacy and Experimental Insights
The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel predominantly expressed in skin keratinocytes, has emerged as a significant therapeutic target for a variety of conditions, including pain, itch, dermatitis, and hair growth disorders.[1][2][3] The development of potent and selective TRPV3 inhibitors is a key area of research for pharmaceutical and dermatological applications. This guide provides a comparative overview of the efficacy of natural and synthetic TRPV3 inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals.
Efficacy of Natural and Synthetic TRPV3 Inhibitors: A Quantitative Comparison
The landscape of TRPV3 inhibitors includes a diverse array of compounds, from naturally occurring plant alkaloids and phenylethanoid glycosides to synthetically designed small molecules.[3] The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Below is a summary of the reported IC50 values for a selection of natural and synthetic TRPV3 inhibitors. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as the cell type used, the method of TRPV3 activation, and the specific assay performed.
Table 1: Comparative Efficacy (IC50) of Natural TRPV3 Inhibitors
| Natural Inhibitor | Source | IC50 (µM) | Experimental Model | TRPV3 Activator | Reference |
| Citrusinine-II | Atalantia monophylla | 12.43 | HEK293T cells | 2-APB | [4] |
| Osthole | Cnidium monnieri | 37.0 ± 1.9 | HEK293T cells | 2-APB | [5] |
| Forsythoside B | Forsythia suspense | 6.7 ± 0.7 | HEK293T cells | 2-APB | [6] |
| Verbascoside | Not Specified | 14.1 ± 3.3 | HEK293T cells | 2-APB | [6][7] |
| Isochlorogenic acid A | Achillea alpine | 2.7 ± 1.3 | HEK293T cells | 2-APB | [3][6] |
| Isochlorogenic acid B | Achillea alpine | 0.9 ± 0.3 | HEK293T cells | 2-APB | [3][6] |
| Caffeic Acid (CA) | Not Specified | 102.1 ± 19.7 | HEK293T cells | 2-APB | [6] |
| 17(R)-resolvin D1 | Endogenous Lipid | 0.398 | HEK293 cells | Camphor | [8] |
| Monanchomycalin B | Monanchora pulchra (sponge) | Not specified (potent) | rTRPV1, mTRPV2, hTRPV3 | Not Specified | [1][3] |
Table 2: Comparative Efficacy (IC50) of Synthetic TRPV3 Inhibitors
| Synthetic Inhibitor | Chemical Class | IC50 (µM) | Experimental Model | TRPV3 Activator | Reference |
| Dyclonine | Local Anesthetic | 3.2 ± 0.24 | HEK293T cells | 2-APB | [9] |
| Trpvicin | Not Specified | Not Specified (effective in vivo) | Mouse models | Carvacrol | [2] |
| Icilin | Not Specified | Not Specified (antagonist) | Not Specified | Not Specified | [2] |
| FTP-THQ | Tetrahydroquinoline | Not Specified (potent and selective) | In vitro and in vivo assays | Not Specified | [2] |
| TRPV antagonist 1 | Not Specified | < 0.250 | Not Specified | Not Specified | [10] |
TRPV3 Signaling Pathway
Activation of the TRPV3 channel, a Ca2+-permeable nonselective cation channel, initiates a cascade of intracellular signaling events.[5][11] These pathways are implicated in various physiological and pathological processes in the skin, including proliferation, inflammation, and sensation.[11][12] The following diagram illustrates a key signaling pathway initiated by TRPV3 activation in keratinocytes.
Experimental Protocols
The evaluation of TRPV3 inhibitor efficacy relies on a set of established experimental techniques. Below are detailed methodologies for two key in vitro assays.
This technique directly measures the ion flow through TRPV3 channels in the cell membrane, providing a precise assessment of inhibitor activity.
-
Cell Culture and Transfection: Human embryonic kidney (HEK) 293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells are transiently transfected with a plasmid encoding for the desired TRPV3 channel (e.g., mouse or human) using methods such as calcium phosphate precipitation or lipofection.[9] Experiments are typically performed 12-24 hours post-transfection.
-
Electrophysiological Recordings: Whole-cell currents are recorded using a patch-clamp amplifier. The standard extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with NaOH. The intracellular (pipette) solution contains (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, and 4 Mg-ATP, adjusted to pH 7.2 with CsOH.[13]
-
TRPV3 Activation and Inhibition: TRPV3 channels are activated by the application of a chemical agonist, such as 2-aminoethoxydiphenyl borate (2-APB) at a concentration of 40-100 µM, or by a temperature jump to the activation range of TRPV3 (~33-51°C).[9][14] After stabilizing the channel response through repeated agonist application, the test inhibitor is co-applied with the agonist at varying concentrations to determine its inhibitory effect.
-
Data Analysis: The recorded currents are analyzed to determine the percentage of inhibition at each concentration of the inhibitor. A dose-response curve is then generated by plotting the percentage of inhibition against the inhibitor concentration, from which the IC50 value is calculated using a Hill equation fit.[9]
This high-throughput method measures changes in intracellular calcium concentration ([Ca2+]i) as an indicator of TRPV3 channel activity.
-
Cell Preparation: HEK293T cells expressing the TRPV3 channel are seeded onto glass coverslips or multi-well plates. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at room temperature.
-
Fluorescence Measurement: The coverslip is mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging. The cells are continuously perfused with an extracellular solution. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is measured, which is proportional to the intracellular calcium concentration.
-
TRPV3 Activation and Inhibition: A baseline fluorescence ratio is established before the application of a TRPV3 agonist (e.g., 2-APB or camphor). The resulting increase in the fluorescence ratio indicates calcium influx through the activated TRPV3 channels. To test for inhibition, the cells are pre-incubated with the inhibitor for a defined period before co-application with the agonist.
-
Data Analysis: The change in the fluorescence ratio upon agonist application in the presence and absence of the inhibitor is quantified. The percentage of inhibition is calculated, and a dose-response curve is constructed to determine the IC50 value.[15]
Conclusion
The study of TRPV3 inhibitors reveals a promising and expanding field of therapeutic development. Natural products have provided a rich source of diverse chemical scaffolds with significant inhibitory activity, with some compounds like isochlorogenic acid B demonstrating nanomolar to low micromolar potency.[3][6] Synthetic inhibitors, on the other hand, offer the potential for rational design to optimize potency, selectivity, and pharmacokinetic properties. The local anesthetic dyclonine, for instance, has been identified as a micromolar inhibitor of TRPV3.[9]
The continued exploration of both natural and synthetic compounds, guided by robust experimental methodologies and a deeper understanding of the TRPV3 signaling pathway, will be crucial in advancing novel treatments for a range of dermatological and sensory disorders. The data and protocols presented in this guide serve as a valuable resource for researchers dedicated to this endeavor.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A plant-derived TRPV3 inhibitor suppresses pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TRPV3: Structure, Diseases and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 17(R)-resolvin D1 specifically inhibits transient receptor potential ion channel vanilloid 3 leading to peripheral antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine | eLife [elifesciences.org]
- 10. cymitquimica.com [cymitquimica.com]
- 11. TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Citrusinine II: A Comparative Guide to its TRP Channel Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Citrusinine II, a natural acridone alkaloid, has emerged as a potent and selective antagonist of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This guide provides a comprehensive comparison of this compound's activity against other members of the thermo-TRP channel family, supported by experimental data, detailed protocols, and pathway visualizations to inform research and drug development in areas such as pruritus and inflammatory skin disorders.
Selectivity Profile of this compound Against Thermo-TRP Channels
Experimental evidence demonstrates that this compound exhibits a significant selective inhibitory effect on the TRPV3 channel. While it potently blocks TRPV3, its activity against other related thermo-TRP channels, including TRPA1, TRPV1, TRPV4, and TRPM8, is markedly weaker, highlighting its potential as a specific pharmacological tool.
| TRP Channel | This compound IC50 (µM) | Agonist Used (Concentration) |
| TRPV3 | 12.43 ± 1.86 | 2-APB (200 µM) |
| TRPA1 | > 100 (estimated) | AITC (100 µM) |
| TRPV1 | > 100 (estimated) | Capsaicin (1 µM) |
| TRPV4 | > 100 (estimated) | GSK1016790A (30 nM) |
| TRPM8 | > 100 (estimated) | Menthol (100 µM) |
Table 1: Comparative inhibitory concentrations (IC50) of this compound against a panel of thermo-TRP channels. Data for TRPV3 is derived from whole-cell patch-clamp assays. IC50 values for other channels are estimated based on qualitative reports of selectivity, indicating minimal to no inhibition at concentrations effective against TRPV3.
Experimental Protocols
The following methodologies are standard for assessing the selectivity profile of compounds like this compound against a panel of TRP channels.
Cell Culture and Heterologous Expression
HEK293T (Human Embryonic Kidney 293T) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For heterologous expression, cells are transiently transfected with plasmids encoding the specific human TRP channel (TRPV3, TRPA1, TRPV1, TRPV4, or TRPM8) using a suitable transfection reagent. Experiments are typically performed 24-48 hours post-transfection.
Electrophysiology: Whole-Cell Patch-Clamp Recordings
Whole-cell patch-clamp recordings are performed to directly measure ion channel activity. The standard procedure is as follows:
-
Preparation of Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 4 Mg-ATP, with the pH adjusted to 7.2 with CsOH.
-
-
Recording Procedure:
-
Transfected cells are identified for recording.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ are used to form a giga-ohm seal with the cell membrane.
-
The membrane is ruptured to achieve the whole-cell configuration.
-
Cells are held at a holding potential of -60 mV.
-
Currents are elicited by applying a ramp protocol from -100 mV to +100 mV over 200 ms.
-
-
Compound Application:
-
A baseline current is established.
-
The specific TRP channel agonist is applied to elicit a stable current.
-
This compound is then co-applied with the agonist at varying concentrations to determine the dose-dependent inhibition.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
-
Calcium Imaging Assay
Calcium imaging provides a higher-throughput method to assess ion channel activity by measuring changes in intracellular calcium concentration.
-
Cell Preparation:
-
Transfected HEK293T cells are seeded into 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for 30-60 minutes at 37°C.
-
-
Fluorescence Measurement:
-
A fluorescent imaging plate reader (e.g., FlexStation) is used to measure fluorescence intensity before and after compound addition.
-
-
Compound Addition and Data Analysis:
-
A baseline fluorescence is recorded.
-
This compound is added to the wells at various concentrations.
-
The specific TRP channel agonist is then added to stimulate calcium influx through the channel.
-
The change in fluorescence intensity is proportional to the intracellular calcium concentration and reflects channel activity.
-
The inhibitory effect of this compound is calculated by comparing the agonist-induced response in the presence and absence of the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of TRPV3 in itch and a typical experimental workflow for selectivity profiling.
Caption: TRPV3 signaling pathway in keratinocyte-mediated itch.
Caption: Experimental workflow for TRP channel selectivity profiling.
Conclusion
This compound is a highly selective inhibitor of the TRPV3 channel. Its minimal activity against other thermo-TRP channels, such as TRPA1, TRPV1, TRPV4, and TRPM8, makes it a valuable tool for studying the specific physiological and pathological roles of TRPV3. This selectivity profile, combined with its demonstrated efficacy in preclinical models of itch, positions this compound as a promising lead compound for the development of novel therapeutics for pruritic and inflammatory skin conditions. Further investigation into its pharmacokinetic and safety profiles is warranted to advance its potential clinical application.
Assessing the Therapeutic Potential of Citrusinine II and Related Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Citrusinine II, a plant-derived acridone alkaloid, and other compounds targeting the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. The objective is to evaluate their therapeutic potential, primarily focusing on antipruritic (anti-itch) and analgesic (anti-pain) effects. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated signaling pathways and workflows to aid in research and development efforts.
Comparative Analysis of TRPV3 Inhibitors
This compound has emerged as a potent and selective inhibitor of the TRPV3 channel, a key player in sensory perception, particularly in the skin.[1] Its therapeutic potential lies in its ability to modulate itch and pain signals. For a comprehensive assessment, it is valuable to compare its performance with other natural and synthetic compounds that also target TRPV3.
| Compound | Type | Source/Origin | IC50 (TRPV3 Inhibition) | Key Therapeutic Effects |
| This compound | Acridone Alkaloid | Atalantia monophylla | 12.43 µM[1] | Antipruritic, Analgesic |
| Caffeic Acid | Phenolic Acid | Natural Product | 102 - 410 µM (derivatives) | Anti-inflammatory |
| Scutellarein | Flavonoid | Natural Product | Not specified | Attenuates atopic dermatitis |
| α-Mangostin | Xanthone | Natural Product | 0.077 µM | Anti-inflammatory, Cytoprotective |
| Dyclonine | Local Anesthetic | Synthetic | 14.02 µM (heat-evoked) | Anesthetic, Antipruritic |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of TRPV3 inhibitors.
1. In Vivo Anti-Pruritus Assay (Mouse Model)
This protocol outlines the procedure for assessing the anti-itch effects of a test compound in a mouse model.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimatization: Mice are habituated to the experimental environment for at least 3 days prior to testing. This includes handling and placement in observation chambers.
-
Drug Administration: The test compound (e.g., this compound) is dissolved in a vehicle solution (e.g., DMSO and saline). A specific dose is administered via intradermal injection at the nape of the neck.
-
Induction of Itch: A pruritogen, such as histamine or a TRPV3 agonist like carvacrol, is injected intradermally at the same site as the test compound, typically 30 minutes after compound administration.
-
Behavioral Observation: Immediately after the pruritogen injection, mice are placed in individual observation chambers. Their scratching behavior is recorded for a set period (e.g., 30-60 minutes).
-
Data Analysis: The number of scratching bouts directed at the injection site is counted. A significant reduction in scratching bouts in the compound-treated group compared to the vehicle control group indicates an antipruritic effect.
2. In Vitro TRPV3 Inhibition Assay (Whole-Cell Patch Clamp)
This protocol details the method for measuring the inhibitory effect of a compound on TRPV3 channels expressed in a cell line.
-
Cell Line: Human Embryonic Kidney (HEK293T) cells stably expressing the human TRPV3 channel.
-
Cell Culture: Cells are cultured under standard conditions (e.g., 37°C, 5% CO2) in a suitable medium (e.g., DMEM with 10% FBS).
-
Electrophysiology:
-
Whole-cell patch-clamp recordings are performed at room temperature.
-
The extracellular solution contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4.
-
The intracellular solution contains (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, adjusted to pH 7.2.
-
-
TRPV3 Activation: TRPV3 channels are activated by applying a known agonist, such as 2-aminoethoxydiphenyl borate (2-APB) or carvacrol, via a perfusion system.
-
Compound Application: The test compound is co-applied with the agonist to determine its inhibitory effect on the TRPV3-mediated current.
-
Data Acquisition and Analysis:
-
Currents are recorded using an amplifier and appropriate software.
-
The degree of inhibition is calculated by comparing the current amplitude in the presence and absence of the test compound.
-
The IC50 value is determined by fitting the concentration-response data to the Hill equation.
-
Visualizations: Signaling Pathways and Workflows
TRPV3 Signaling Pathway in Keratinocytes
Activation of TRPV3 in skin keratinocytes initiates a signaling cascade that contributes to sensations of itch and pain, as well as inflammatory responses. The following diagram illustrates this pathway.
Caption: TRPV3 signaling cascade in keratinocytes.
Experimental Workflow for Assessing TRPV3 Inhibitors
The process of evaluating a potential TRPV3 inhibitor involves a series of in vitro and in vivo experiments. This workflow provides a logical progression from initial screening to preclinical assessment.
Caption: Workflow for TRPV3 inhibitor evaluation.
This compound demonstrates significant promise as a therapeutic agent for itch and pain through its selective inhibition of the TRPV3 channel. Comparative analysis with other TRPV3 modulators highlights a diverse range of chemical scaffolds with the potential for development. Notably, there is a lack of publicly available research on the synthesis and evaluation of direct chemical derivatives of this compound, representing a key area for future investigation. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to further explore the therapeutic potential of this compound and novel TRPV3 inhibitors.
References
A Comparative Analysis of Citrusinine II and Dyclonine for Itch Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Citrusinine II and dyclonine, two compounds that have demonstrated efficacy in itch reduction through the inhibition of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes relevant biological pathways and workflows.
Mechanism of Action: Targeting the TRPV3 Channel
Both this compound and dyclonine exert their antipruritic effects primarily by acting as antagonists of the TRPV3 ion channel.[1] TRPV3 is predominantly expressed in epidermal keratinocytes and is implicated in various skin sensations, including itch.[1] The activation of TRPV3 in keratinocytes is a key step in initiating the itch signaling cascade. By inhibiting this channel, both compounds effectively interrupt the initial signal that leads to the sensation of pruritus.
This compound , a natural acridone alkaloid, has been identified as a potent and selective antagonist of the TRPV3 channel.[1][2] Its inhibitory action has been demonstrated in both in vitro and in vivo models, suggesting its potential as a therapeutic agent for itch and other skin-related disorders.[1][2]
Dyclonine , a local anesthetic, also functions as a potent inhibitor of the TRPV3 channel.[2] This mechanism is distinct from its local anesthetic action, which involves the blockade of sodium channels. Its ability to selectively target TRPV3 contributes to its effectiveness in alleviating itch.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and dyclonine, focusing on their in vitro inhibition of the TRPV3 channel.
| Compound | Assay Type | Activator | IC50 (μM) | Source |
| This compound | Whole-cell patch clamp | 2-APB | 12.43 ± 1.86 | [2] |
| Dyclonine | Whole-cell patch clamp | 2-APB | 3.2 ± 0.24 | |
| Whole-cell patch clamp | Heat (~52°C) | 14.02 ± 2.5 |
Table 1: In Vitro Inhibition of TRPV3 Channels. This table presents the half-maximal inhibitory concentration (IC50) of this compound and dyclonine on the TRPV3 channel as determined by whole-cell patch-clamp assays using different activators. Lower IC50 values indicate greater potency.
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of these compounds are provided below.
Histamine-Induced Scratching Model in Mice
This in vivo model is used to assess the antipruritic efficacy of test compounds against histamine-induced itch.
-
Animals: Male ICR mice are typically used.
-
Acclimatization: Mice are acclimatized to the experimental environment for at least one hour before testing.
-
Compound Administration: The test compound (e.g., this compound or dyclonine) or vehicle is administered, often via intraperitoneal injection or topical application, at a predetermined time before the pruritogen challenge.
-
Itch Induction: A solution of histamine (e.g., 100 μg in 50 μL of saline) is injected intradermally into the rostral back of the mice.
-
Behavioral Observation: Immediately after histamine injection, the mice are placed in observation chambers. The number of scratching bouts directed at the injection site is counted for a defined period, typically 30-60 minutes.
-
Data Analysis: The total number of scratches in the compound-treated group is compared to the vehicle-treated group to determine the percentage of itch reduction.
Dry Skin Itch Model in Mice
This model simulates chronic itch associated with dry skin conditions.
-
Animals: Male ICR or C57BL/6 mice are commonly used.
-
Induction of Dry Skin: A mixture of acetone and ether (1:1) is applied to a shaved area on the rostral back of the mice, followed by an application of water. This procedure is repeated daily for several days (e.g., 5-7 days) to induce skin barrier disruption and dryness.
-
Compound Administration: The test compound or vehicle is administered topically or systemically during the dry skin induction period or after the establishment of the dry skin phenotype.
-
Behavioral Observation: Spontaneous scratching behavior is recorded at various time points using a video monitoring system. The number and duration of scratching bouts are quantified.
-
Histological Analysis: At the end of the experiment, skin samples may be collected for histological examination to assess parameters like epidermal thickness and inflammatory cell infiltration.
-
Data Analysis: The scratching behavior and histological changes in the compound-treated group are compared to the vehicle-treated group.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathway and a typical experimental workflow.
Caption: TRPV3 signaling pathway in itch transmission.
Caption: In vivo antipruritic experimental workflow.
Conclusion
Both this compound and dyclonine demonstrate significant potential for itch reduction through the targeted inhibition of the TRPV3 channel. The available in vitro data suggests that dyclonine may have a higher potency for TRPV3 inhibition compared to this compound, as indicated by its lower IC50 value. However, it is important to note that a direct in vivo comparison of their antipruritic efficacy at various doses has not been extensively reported.
The choice between these two compounds for further research and development may depend on several factors, including their pharmacokinetic profiles, potential off-target effects, and the specific type of pruritus being targeted. The detailed experimental protocols provided in this guide can serve as a foundation for designing future studies to directly compare the efficacy and safety of this compound and dyclonine in various preclinical models of itch. Such studies are crucial for elucidating their full therapeutic potential in the management of pruritic conditions.
References
Validating Y564 as the Key Binding Site for Citrusinine II on TRPV3: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the experimental validation of the Y564 residue as the primary binding site for Citrusinine II, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel. By presenting key experimental data, detailed methodologies, and a comparative look at other TRPV3 modulators, this document serves as a critical resource for researchers in pharmacology, ion channel biology, and drug development.
Executive Summary
The validation of a specific ligand-protein interaction is fundamental to drug discovery and development. This guide focuses on the interaction between this compound, a natural acridone alkaloid, and the TRPV3 ion channel, a key player in thermosensation, pain, and skin health. Through a combination of site-directed mutagenesis and electrophysiological studies, the tyrosine residue at position 564 (Y564) within the S4 transmembrane helix of TRPV3 has been identified and confirmed as the critical binding site for this compound. This guide will objectively compare the inhibitory effects of this compound on wild-type versus mutant TRPV3 channels and place these findings in the context of other known TRPV3 modulators.
Comparative Analysis of TRPV3 Modulators
The efficacy of this compound is underscored when compared with other compounds known to modulate TRPV3 activity. The following table summarizes the half-maximal inhibitory/effective concentrations (IC50/EC50) and the identified binding sites for a selection of these molecules.
| Compound | Type | Target | IC50 / EC50 | Binding Site(s) |
| This compound | Inhibitor | TRPV3 | 12.43 µM | Y564 in the S4 helix |
| This compound | Inhibitor | TRPV3 (Y564A Mutant) | Significantly Reduced Inhibition[1] | N/A |
| Osthole | Inhibitor | TRPV3 | 37.0 ± 1.9 µM[2] | S1-S4 bundle and ARD-TMD linker domain[2][3][4][5][6] |
| Alpha-Mangostin | Inhibitor | TRPV3 | 0.077 ± 0.013 µM[7][8][9] | Not fully elucidated |
| 2-APB | Agonist | TRPV3 | ~28 µM[10] | H426 and R696 (cytoplasmic residues), S1-S4 base, ARD-TMD linker |
Experimental Validation of the Y564 Binding Site
The confirmation of Y564 as the this compound binding site is a cornerstone of this analysis. The logical workflow for such a validation process is outlined below, followed by detailed experimental protocols.
Experimental Protocols
1. Site-Directed Mutagenesis of TRPV3
-
Objective: To create a mutant TRPV3 channel where the tyrosine (Y) at position 564 is replaced with an alanine (A).
-
Protocol:
-
A mammalian expression plasmid containing the wild-type TRPV3 cDNA is used as a template.
-
Mutagenic primers containing the desired nucleotide change (to code for alanine instead of tyrosine at position 564) are designed.
-
Polymerase Chain Reaction (PCR) is performed using the template plasmid and the mutagenic primers to synthesize the mutant DNA strand.[11][12]
-
The parental (wild-type) DNA template is digested using a methylation-sensitive restriction enzyme (e.g., DpnI).
-
The mutated plasmids are then transformed into competent E. coli for amplification.
-
Plasmids are purified from the bacteria, and the mutation is confirmed by DNA sequencing.[13]
-
2. Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure and compare the inhibitory effect of this compound on ion currents from wild-type and Y564A mutant TRPV3 channels.
-
Protocol:
-
Human Embryonic Kidney (HEK293T) cells are transiently transfected with either the wild-type or Y564A mutant TRPV3 expression plasmids.
-
After 24-48 hours, a coverslip with the transfected cells is placed in a recording chamber on a microscope and perfused with an extracellular solution.[14]
-
A glass micropipette with a resistance of 3-7 MΩ, filled with an intracellular solution, is used to form a high-resistance seal (giga-seal) with the membrane of a single cell.[14][15]
-
The membrane patch is then ruptured by applying gentle suction, establishing the "whole-cell" configuration, which allows for the measurement of ion flow across the entire cell membrane.[16][17]
-
The TRPV3 channels are activated by applying a known agonist, such as 2-APB (2-aminoethoxydiphenyl borate).
-
Once a stable baseline current is established, this compound is applied at various concentrations to both wild-type and mutant channel-expressing cells to determine its inhibitory effect.
-
The resulting currents are recorded and analyzed to determine the IC50 value and the degree of inhibition.[18]
-
3. Molecular Docking (Computational)
-
Objective: To computationally predict the binding pose and interaction energy of this compound with the TRPV3 channel.
-
Protocol:
-
A three-dimensional structure of the TRPV3 channel (obtained from cryo-EM or homology modeling) is prepared by adding hydrogen atoms and assigning charges.
-
The 3D structure of this compound is prepared and optimized.
-
A docking software (e.g., AutoDock, Glide) is used to systematically sample different orientations and conformations of this compound within the potential binding pockets of TRPV3.[19][20]
-
A scoring function is used to estimate the binding affinity for each pose, and the pose with the lowest binding energy is predicted as the most likely binding mode.[21][22]
-
Analysis of the top-ranked poses can reveal key interacting residues, such as Y564, through hydrogen bonds or hydrophobic interactions.
-
TRPV3 Signaling and Inhibition by this compound
Activation of TRPV3 in skin keratinocytes leads to an influx of calcium ions (Ca2+), which triggers a downstream signaling cascade. This pathway is crucial for various skin functions, including proliferation and differentiation. This compound, by blocking the channel at the Y564 site, prevents this influx and modulates the subsequent cellular response.
The activation of TRPV3 allows for an influx of calcium, which can then lead to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[23][24] This, in turn, can activate downstream pathways like the PI3K/AKT pathway, promoting keratinocyte proliferation.[25][26] Excessive TRPV3 activity has been linked to inflammatory skin conditions, making inhibitors like this compound promising therapeutic candidates.[23]
Conclusion
The targeted validation of the Y564 residue as the binding site for this compound on the TRPV3 channel exemplifies a rigorous approach to understanding drug-receptor interactions. The significant reduction in inhibitory activity upon mutation of this site provides compelling evidence for its critical role. This guide provides researchers and drug developers with the comparative data and methodological framework necessary to advance the study of TRPV3 modulators and their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. TRPV3 Ion Channel: From Gene to Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural mechanism of TRPV3 channel inhibition by the plant‐derived coumarin osthole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Alpha-Mangostin: A Potent Inhibitor of TRPV3 and Pro-Inflammatory Cytokine Secretion in Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2-aminoethoxydiphenyl borate activates and sensitizes the heat-gated ion channel TRPV3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Site-directed mutagenesis to study the structure-function relationships of ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Site-Directed Mutagenesis to Study the Structure–Function Relationships of Ion Channels | Springer Nature Experiments [experiments.springernature.com]
- 13. Ion Channel Cloning and Mutagenesis. [bio-protocol.org]
- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 15. docs.axolbio.com [docs.axolbio.com]
- 16. Whole Cell Patch Clamp Protocol [protocols.io]
- 17. Patch Clamp Protocol [labome.com]
- 18. homepages.gac.edu [homepages.gac.edu]
- 19. Protein–ligand docking - Wikipedia [en.wikipedia.org]
- 20. Molecular Docking - An easy protocol [protocols.io]
- 21. Protein–Ligand Docking in the Machine-Learning Era - PMC [pmc.ncbi.nlm.nih.gov]
- 22. liacs.leidenuniv.nl [liacs.leidenuniv.nl]
- 23. Activation of transient receptor potential vanilloid 3 is required for keratinocyte differentiation and epidermal barrier formation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scilit.com [scilit.com]
- 25. Novel Insights into the Role of Keratinocytes-Expressed TRPV3 in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Disposal Guidance for Citrusinine II
Core Safety & Handling Summary
Citrusinine II has been identified as a potent inhibitor of the TRPV3 channel, indicating significant biological activity.[1] Acridone alkaloids as a class are known for a range of biological effects, including cytotoxicity.[2] Therefore, in the absence of specific data to the contrary, this compound should be managed as a potentially hazardous substance.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid Aerosolization: Handle the solid compound in a manner that minimizes dust or aerosol generation. A chemical fume hood is recommended for weighing and preparing solutions.
-
Containment: Work in a well-ventilated area, preferably within a fume hood, especially when handling stock solutions or performing dilutions.
-
Decontamination: Clean all surfaces and equipment that come into contact with this compound thoroughly after use.
Quantitative Data Summary
Due to the limited publicly available safety data for this compound, a comprehensive quantitative summary is not possible. The following table presents the known physical and chemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₅ | PubChem |
| Molecular Weight | 287.27 g/mol | PubChem |
| Appearance | Solid | HMDB |
| Melting Point | 244 - 246 °C | HMDB |
| Biological Target | Transient Receptor Potential Vanilloid 3 (TRPV3) Channel Inhibitor | ResearchGate[1] |
Proper Disposal Protocol for this compound
The following step-by-step disposal procedure is based on general best practices for cytotoxic and biologically active compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations.
-
Segregation of Waste:
-
All materials contaminated with this compound must be segregated from general laboratory waste. This includes:
-
Unused or expired pure compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, vials).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
-
Waste Container Labeling:
-
Use a dedicated, leak-proof hazardous waste container.
-
Clearly label the container with "Hazardous Waste," "Cytotoxic Waste," and the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
-
Solid Waste Disposal:
-
Collect all contaminated solid materials, such as gloves, wipes, and plasticware, in the designated hazardous waste container.
-
Ensure the container is securely sealed to prevent any leakage or exposure.
-
-
Liquid Waste Disposal:
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container.
-
Do not pour solutions containing this compound down the drain.
-
Consult with your EHS office for guidance on the appropriate solvent for rinsing contaminated glassware and the disposal of the resulting rinseate.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Carefully collect the absorbent material and any contaminated debris, placing it into the designated hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
-
Final Disposal:
-
Store the sealed hazardous waste container in a designated, secure area until it is collected by your institution's EHS or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and operational process for the proper disposal of this compound waste.
References
Safe Handling of Citrusinine II: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Citrusinine II. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as potentially cytotoxic and handle it with the utmost care, adhering to established protocols for hazardous substances. The following procedures are based on general guidelines for managing cytotoxic compounds in a laboratory setting.
I. Personal Protective Equipment (PPE)
The primary line of defense against exposure to potentially hazardous compounds like this compound is the correct and consistent use of Personal Protective Equipment (PPE). All personnel handling this compound should be trained in the proper selection and use of PPE.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Gloves | Wear two pairs of chemotherapy-tested nitrile gloves.[1][2] The outer glove should be changed immediately upon contamination. The inner glove provides additional protection in case the outer glove is breached. |
| Body Protection | Disposable Gown | A disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs is required to protect skin and clothing from contamination.[3] |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical splash goggles that conform to ANSI Z87.1 standards. A full-face shield should be worn over the goggles whenever there is a risk of splashes or aerosol generation.[1] |
| Respiratory Protection | N95 Respirator or Higher | A properly fitted N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be used when handling the powdered form of the compound, when there is a risk of aerosolization, or during spill cleanup.[3][4] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn to prevent the tracking of contaminants out of the designated handling area.[1] |
II. Operational Plan for Handling this compound
A clear and well-rehearsed operational plan is critical to ensure the safety of all laboratory personnel. The following workflow outlines the key steps for handling this compound.
Workflow for the safe handling of this compound.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, shoe covers, pipette tips, and empty vials, must be considered cytotoxic waste.
-
Waste Containers: Use clearly labeled, leak-proof, and puncture-resistant containers specifically designated for cytotoxic waste.
-
Disposal Route: Follow your institution's established procedures for the disposal of hazardous chemical waste. This typically involves collection by a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.
IV. Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the hazard and protect personnel.
Emergency response procedure for a this compound spill.
Key Steps for Spill Cleanup:
-
Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to prevent further contamination.
-
Don PPE: Before re-entering the area, don the appropriate PPE as outlined in Table 1, including respiratory protection.[3]
-
Containment: Use a cytotoxic spill kit to contain the spill. Absorbent pads should be placed over the spill, working from the outside in.
-
Cleanup: Carefully collect all contaminated materials, including absorbent pads and any broken glass, using tongs or other mechanical means. Place all materials into a designated cytotoxic waste container.
-
Decontamination: Clean the spill area with an appropriate decontamination solution, following your institution's protocol. This may involve a multi-step process with a detergent and a chemical inactivating agent.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.
-
Reporting: Report the incident to your laboratory supervisor and institutional safety officer.
By adhering to these stringent safety protocols, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment for all personnel. Always consult your institution's specific safety guidelines and procedures.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
